Diphenylpropynone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138646. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-diphenylprop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECVQOULKHBGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223621 | |
| Record name | 1,3-Diphenyl-2-propyn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7338-94-5 | |
| Record name | 1,3-Diphenyl-2-propyn-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7338-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenyl-2-propyn-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007338945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylpropynone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenyl-2-propyn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylpropynone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Diphenyl-2-propanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-diphenyl-2-propanone, also known as dibenzyl ketone. The information is curated for professionals in research and development, with a focus on data accuracy and experimental context.
Chemical Identity
1,3-Diphenyl-2-propanone is an aromatic ketone with a central propanone unit flanked by two benzyl groups.[1][2]
| Identifier | Value |
| IUPAC Name | 1,3-diphenylpropan-2-one[1][3] |
| Synonyms | Dibenzyl ketone, 1,3-Diphenylacetone, Benzyl ketone[1][2] |
| CAS Number | 102-04-5[1][4] |
| Molecular Formula | C₁₅H₁₄O[1][4] |
| Molecular Weight | 210.27 g/mol [1] |
| InChI Key | YFKBXYGUSOXJGS-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2[1] |
Physical Properties
The physical properties of 1,3-diphenyl-2-propanone are summarized in the table below. These characteristics are crucial for handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Appearance | White or colorless to light yellow crystalline solid or powder.[1][2] | [1][2] |
| Melting Point | 32-36 °C[1][4] | [1][4] |
| Boiling Point | 330-331 °C at 760 mmHg[1][4] | [1][4] |
| Density | 1.04 g/cm³[4][5] | [4][5] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, and chloroform.[1][4][6] | [1][4][6] |
| Vapor Pressure | 0.00016 mmHg at 25 °C[4][7] | [4][7] |
| Flash Point | >110 °C (>230 °F)[4][6] | [4][6] |
| Refractive Index | 1.5725 (estimate)[4][7] | [4][7] |
Chemical Properties and Reactivity
1,3-Diphenyl-2-propanone exhibits reactivity typical of a ketone. It is stable under normal conditions but is incompatible with strong oxidizing agents.[4][7] It is also sensitive to light and may decompose upon prolonged exposure to open air.[4][7]
A notable reaction of 1,3-diphenyl-2-propanone is its use in the aldol condensation reaction with benzil in the presence of a base to synthesize tetraphenylcyclopentadienone.[6]
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and identification of 1,3-diphenyl-2-propanone.
| Spectroscopy | Key Data and Observations |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic peaks for a ketone. A strong absorption band corresponding to the C=O stretching vibration is a prominent feature.[1][8] |
| ¹H NMR Spectroscopy | The proton NMR spectrum provides information about the hydrogen environments in the molecule.[1][9] |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum complements the proton NMR, showing distinct signals for the carbonyl carbon and the aromatic and aliphatic carbons.[1][10] |
| Mass Spectrometry (MS) | The mass spectrum of 1,3-diphenyl-2-propanone shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[1][11] |
Experimental Protocols
Detailed experimental procedures for determining the physicochemical properties of solid organic compounds like 1,3-diphenyl-2-propanone are standardized in organic chemistry laboratories. Below are generalized protocols.
Melting Point Determination (Capillary Method):
-
A small, dry sample of 1,3-diphenyl-2-propanone is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):
-
The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small amount of the solid 1,3-diphenyl-2-propanone sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is then recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of 1,3-diphenyl-2-propanone (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
The NMR tube is placed in the NMR spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.
Logical Workflow for Compound Analysis
The following diagram illustrates a typical workflow for the physical and chemical characterization of a compound like 1,3-diphenyl-2-propanone.
Caption: Workflow for the characterization of 1,3-diphenyl-2-propanone.
References
- 1. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Diphenyl-2-propanone - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Showing Compound 1,3-Diphenyl-2-propanone (FDB010493) - FooDB [foodb.ca]
- 4. chembk.com [chembk.com]
- 5. 1,3-diphenylpropan-2-one [stenutz.eu]
- 6. 1,3-Diphenylacetone | 102-04-5 [chemicalbook.com]
- 7. Dibenzyl ketone~1,3-Diphenyl-2-propanone [chembk.com]
- 8. 2-Propanone, 1,3-diphenyl- [webbook.nist.gov]
- 9. 1,3-Diphenylacetone(102-04-5) 1H NMR [m.chemicalbook.com]
- 10. Solved This is the PRODUCT CNMR of the hydrogenation | Chegg.com [chegg.com]
- 11. 2-Propanone, 1,3-diphenyl- [webbook.nist.gov]
An In-depth Technical Guide to the History, Discovery, and Synthesis of Dibenzyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction and Historical Context
Dibenzyl ketone, systematically named 1,3-diphenylpropan-2-one, is a significant organic compound featuring a central carbonyl group flanked by two benzyl groups. This structure imparts electrophilicity to the carbonyl carbon and slight nucleophilicity to the adjacent carbons, making it a versatile reagent in organic synthesis.[1]
The classification of dibenzyl ketone is credited to the pioneering Russian chemist Vera Bogdanovskaia. Her doctoral research at the University of Geneva in 1892 focused on the study of this compound, marking an important contribution to early organic chemistry.[2]
This guide provides a comprehensive overview of the historical and contemporary methods for the synthesis of dibenzyl ketone, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its preparation and application.
Synthetic Routes to Dibenzyl Ketone: A Comparative Overview
Several synthetic strategies have been developed for the preparation of dibenzyl ketone. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions. The following table summarizes the key approaches with their respective quantitative data for easy comparison.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Reported Yield | Reference |
| Ketonic Decarboxylation | Phenylacetic acid | Acetic anhydride, Potassium acetate | Reflux at 140-150°C for 2 hours | 41% | [3] |
| Friedel-Crafts Acylation | Benzene, Phenylacetyl chloride | Lewis Acid (e.g., AlCl₃) | Varies (typically anhydrous, low temp.) | Not specified in searches | General Method |
| From Benzyl Cyanide | Benzyl cyanide, Benzylmagnesium chloride | Grignard Reagent | Varies (typically anhydrous ether/THF) | Not specified in searches | General Method |
| Oxidation of Alcohol | 1,3-Diphenyl-2-propanol | Pyridinium chlorochromate (PCC) or DMSO/(COCl)₂ (Swern) | Mild, anhydrous conditions | Not specified in searches | General Method |
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key synthetic routes to dibenzyl ketone.
Ketonic Decarboxylation of Phenylacetic Acid
This classical method involves the pyrolysis of phenylacetic acid in the presence of acetic anhydride and a catalyst.[3]
Experimental Protocol:
-
Apparatus Setup: Equip a 250 mL three-necked flask with a thermometer, a reflux condenser, and a dropping funnel.
-
Reactant Charging: To the flask, add 50.0 g of phenylacetic acid, 50.0 g of redistilled acetic anhydride, and 2.5 g of fused, anhydrous potassium acetate.
-
Reaction: Heat the mixture to reflux, maintaining a temperature of 149-150°C for 2 hours.
-
Distillation: After reflux, replace the condenser with a fractionating column and distill the mixture slowly. The initial distillate will be primarily acetic acid. Carbon dioxide evolution will be observed after approximately 45 minutes and will continue throughout the distillation.
-
Work-up and Purification:
-
Transfer the residue to a 50 mL Claisen flask, rinsing the reaction flask with 5 mL of acetic anhydride.
-
Perform vacuum distillation (at 3 mm Hg). Collect the fraction boiling between 75-160°C.
-
Redistill the collected fraction at atmospheric pressure (755 mm Hg). Phenylacetone will distill at 215-220°C, and dibenzyl ketone will distill at 317-320°C. The melting point of pure dibenzyl ketone is 30°C.
-
Caution: Heating the reaction mixture above 200-205°C can lead to resinification and a decreased yield of the ketone.[4]
Friedel-Crafts Acylation
The Friedel-Crafts acylation offers a direct route to aryl ketones. For dibenzyl ketone, this would involve the acylation of benzene with phenylacetyl chloride in the presence of a Lewis acid catalyst. While a specific detailed protocol for dibenzyl ketone was not found in the provided search results, a general procedure can be outlined based on established Friedel-Crafts reactions.[4][5]
General Protocol (Illustrative):
-
Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl) is required.
-
Reactant Charging: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous benzene (excess, serving as both reactant and solvent) under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
-
Addition of Acylating Agent: Add phenylacetyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Quenching and Work-up:
-
Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ether).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
Synthesis from Benzyl Cyanide via Grignard Reaction
The reaction of a Grignard reagent with a nitrile followed by hydrolysis provides a route to ketones. For dibenzyl ketone, this involves the reaction of benzylmagnesium chloride with benzyl cyanide. A specific detailed protocol for this synthesis was not found in the search results, but a general procedure can be proposed.
General Protocol (Illustrative):
-
Preparation of Benzylmagnesium Chloride: Prepare benzylmagnesium chloride from magnesium turnings and benzyl chloride in anhydrous diethyl ether or THF under an inert atmosphere, following standard procedures for Grignard reagent synthesis.[6]
-
Apparatus Setup: In a separate flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve benzyl cyanide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Grignard Addition: Cool the benzyl cyanide solution in an ice bath and add the prepared benzylmagnesium chloride solution (1.0 equivalent) dropwise from the dropping funnel.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC.
-
Hydrolysis: Carefully quench the reaction by slow addition of an acidic aqueous solution (e.g., 1 M HCl) while cooling in an ice bath.
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude dibenzyl ketone by vacuum distillation or recrystallization.
-
Oxidation of 1,3-Diphenyl-2-propanol
The oxidation of the corresponding secondary alcohol, 1,3-diphenyl-2-propanol, provides a direct route to dibenzyl ketone. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation are suitable for this transformation to avoid over-oxidation.
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Alcohol: Add a solution of 1,3-diphenyl-2-propanol (1.0 equivalent) in CH₂Cl₂ dropwise to the stirred suspension.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification:
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium residues.
-
Wash the filter cake thoroughly with ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
-
-
Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, two dropping funnels, and a thermometer under an inert atmosphere is required.
-
Activation of DMSO: Add anhydrous dichloromethane (CH₂Cl₂) to the flask and cool to -78°C (dry ice/acetone bath). Add dimethyl sulfoxide (DMSO, 2.2 equivalents) followed by the dropwise addition of oxalyl chloride (1.1 equivalents). Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of 1,3-diphenyl-2-propanol (1.0 equivalent) in CH₂Cl₂ dropwise, maintaining the temperature at -78°C. Stir for 30 minutes.
-
Addition of Base: Add triethylamine (5.0 equivalents) dropwise, and continue stirring for 30 minutes at -78°C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude dibenzyl ketone by column chromatography.
-
Application in Synthesis: Preparation of Tetraphenylcyclopentadienone
A prominent application of dibenzyl ketone is in the synthesis of tetraphenylcyclopentadienone via a double aldol condensation with benzil. This reaction is known for its high yield and the formation of a highly colored, crystalline product.[8]
Experimental Protocol: [8]
-
Reactant Charging: In a 100 mL round-bottom flask, dissolve 2.1 g (0.01 mol) of benzil and 2.1 g (0.01 mol) of dibenzyl ketone in 15 mL of hot absolute ethanol.
-
Initiation of Reaction: Add a solution of 0.3 g of potassium hydroxide in 3 mL of absolute ethanol.
-
Reaction: Heat the mixture to a gentle boil for 15 minutes. A deep purple color will develop, and a crystalline product will begin to precipitate.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature and then in an ice bath to complete crystallization.
-
Collect the purple crystals by vacuum filtration using a Hirsch funnel.
-
Wash the crystals with several small portions of cold 95% ethanol.
-
The product is typically obtained in 90-95% yield and is often pure enough for subsequent use. It can be further purified by recrystallization from a mixture of ethanol and benzene if desired.
-
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows discussed in this guide.
Caption: Overview of synthetic routes to dibenzyl ketone.
Caption: Experimental workflow for ketonic decarboxylation.
Caption: Mechanism of tetraphenylcyclopentadienone synthesis.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
An In-Depth Technical Guide to Diphenylpropynone: Nomenclature, Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-diphenyl-2-propyn-1-one, a molecule of interest in organic synthesis and medicinal chemistry. This document covers its systematic and alternative names, physicochemical properties, detailed synthetic protocols, and an exploration of its potential biological activities based on structurally related compounds.
Nomenclature and Alternative Names
1,3-Diphenyl-2-propyn-1-one is the systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound. Due to its structural features, it is also known by several alternative names and synonyms in scientific literature and chemical databases. Understanding these different naming conventions is crucial for effective literature searches and clear communication in a research setting.
The primary synonyms for 1,3-diphenyl-2-propyn-1-one include:
-
Benzoylphenylacetylene
-
3-Phenylpropiolophenone
-
Phenylethynyl phenyl ketone
-
β-Phenylpropiolophenone
-
1-Benzoyl-2-phenylacetylene
-
2-Propyn-1-one, 1,3-diphenyl-
The Chemical Abstracts Service (CAS) Registry Number for this compound is 7338-94-5 .
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 1,3-diphenyl-2-propyn-1-one are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₀O |
| Molar Mass | 206.24 g/mol |
| Appearance | Solid |
| Melting Point | 41-46 °C |
| Boiling Point | 136-139 °C at 3 mmHg |
| Density | 1.14 g/cm³ |
Synthesis of 1,3-Diphenyl-2-propyn-1-one
The synthesis of 1,3-diphenyl-2-propyn-1-one is most effectively achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. An alternative approach involves the oxidation of the corresponding alcohol, 1,3-diphenyl-2-propyn-1-ol.
Experimental Protocol: Sonogashira Coupling of Benzoyl Chloride and Phenylacetylene
This protocol outlines a general procedure for the synthesis of 1,3-diphenyl-2-propyn-1-one via a Sonogashira coupling reaction.
Materials:
-
Benzoyl chloride
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the palladium catalyst (e.g., 1-2 mol%) and copper(I) iodide (e.g., 2-4 mol%).
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene, followed by anhydrous triethylamine (2 equivalents).
-
To the stirring mixture, add phenylacetylene (1.2 equivalents).
-
Finally, add benzoyl chloride (1 equivalent) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Wash the filter cake with a small amount of toluene.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford 1,3-diphenyl-2-propyn-1-one.
Experimental Protocol: Oxidation of 1,3-Diphenyl-2-propyn-1-ol
This protocol provides a general method for the synthesis of 1,3-diphenyl-2-propyn-1-one by the oxidation of its corresponding alcohol.
Materials:
-
1,3-Diphenyl-2-propyn-1-ol
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve 1,3-diphenyl-2-propyn-1-ol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add the oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise to the stirring solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts or periodinane byproducts.
-
Wash the filter pad with additional diethyl ether.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 1,3-diphenyl-2-propyn-1-one.
Potential Biological Activities and Signaling Pathways
While direct and extensive experimental data on the biological activities of 1,3-diphenyl-2-propyn-1-one are limited in publicly available literature, significant insights can be drawn from its close structural analogs, particularly chalcones (1,3-diphenyl-2-propen-1-ones). Chalcones are a well-studied class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory and anticancer effects.
Predicted Biological Activities
Based on the established bioactivities of chalcones, 1,3-diphenyl-2-propyn-1-one is predicted to exhibit similar properties:
-
Antiproliferative and Cytotoxic Activity: Many chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules, which can lead to the inhibition of cell proliferation and induction of apoptosis. It is plausible that the corresponding alkynone, 1,3-diphenyl-2-propyn-1-one, could share this mechanism of action.
-
Anti-inflammatory Activity: Certain chalcones are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This suggests that 1,3-diphenyl-2-propyn-1-one could also possess anti-inflammatory properties.
Postulated Signaling Pathway: Induction of Apoptosis
Given the cytotoxic potential of related compounds, a likely mechanism of action for 1,3-diphenyl-2-propyn-1-one in cancer cells is the induction of apoptosis. The diagram below illustrates a hypothetical signaling pathway for this process.
References
A Technical Guide to the Spectroscopic Data Analysis of 1,3-Diphenyl-2-propanone
This guide provides an in-depth analysis of the spectroscopic data for 1,3-diphenyl-2-propanone (also known as dibenzyl ketone), a significant compound in organic synthesis and as a flavoring agent.[1][2] The following sections detail the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, present the quantitative results in a structured format, and offer an interpretation of the spectra to confirm the molecular structure.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for the analysis of solid organic compounds like 1,3-diphenyl-2-propanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is obtained by dissolving the sample in a deuterated solvent and placing it in a strong magnetic field.[3] This technique provides detailed information about the carbon-hydrogen framework of a molecule.
Methodology:
-
Sample Preparation: Weigh approximately 5-25 mg of 1,3-diphenyl-2-propanone for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[4]
-
Filtration: To ensure magnetic field homogeneity, filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration.[3][4]
-
Data Acquisition: Place the capped NMR tube into the spectrometer's probe. The instrument then locks onto the deuterium signal of the solvent, shims the magnetic field to optimize resolution, and acquires the spectrum by irradiating the sample with radiofrequency pulses.[5][6] For ¹³C NMR, a longer acquisition time is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate. This is used to identify the functional groups present in the molecule.[7]
Methodology (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount (approx. 50 mg) of 1,3-diphenyl-2-propanone in a few drops of a volatile solvent like methylene chloride or acetone.[8]
-
Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[8] If the resulting spectral peaks are too intense, the film is too thick and should be remade with a more dilute solution.[8]
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Spectrum Measurement: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is usually taken first and automatically subtracted from the sample spectrum.
-
Cleaning: After analysis, clean the salt plates with a dry solvent (e.g., acetone) and return them to a desiccator to prevent moisture damage.[9]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z).[10] This allows for the determination of the molecular weight and elemental composition, and provides structural information through fragmentation patterns.[11][12]
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the 1,3-diphenyl-2-propanone sample into the mass spectrometer, where it is vaporized in a high vacuum.[13]
-
Ionization: Bombard the gaseous molecules with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[12][13]
-
Fragmentation: The high energy of the ionization process causes the molecular ion to break apart into smaller, charged fragments and neutral species.[11][13]
-
Mass Analysis: Accelerate the positively charged ions through a magnetic field, which deflects them according to their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[12][13]
-
Detection: An electronic detector records the m/z ratio and relative abundance of each ion, generating a mass spectrum. The most abundant ion is designated as the base peak with 100% relative intensity.[11]
Spectroscopic Data Analysis Workflow
The general workflow for analyzing spectroscopic data involves a logical progression from sample preparation to final structure elucidation.
References
- 1. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 1,3-Diphenyl-2-propanone (FDB010493) - FooDB [foodb.ca]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. amherst.edu [amherst.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. webassign.net [webassign.net]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-Depth Technical Guide to the Reaction Mechanism of Diphenylpropanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to diphenylpropanones, with a focus on 1,3-diphenylpropan-1-one. The reaction mechanisms, detailed experimental protocols, and quantitative data for the Claisen-Schmidt condensation followed by chalcone reduction, and the direct Friedel-Crafts acylation are presented.
Claisen-Schmidt Condensation Route to 1,3-Diphenyl-2-propen-1-one (Chalcone)
The most common and versatile method for synthesizing the diphenylpropanone backbone begins with the Claisen-Schmidt condensation to form 1,3-diphenyl-2-propen-1-one, commonly known as chalcone. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde (benzaldehyde) and an acetophenone.
Reaction Mechanism
The Claisen-Schmidt condensation proceeds through a three-step mechanism:
-
Enolate Formation: A strong base, typically hydroxide, removes an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde, which lacks α-hydrogens and thus cannot self-condense. This forms an alkoxide intermediate.
-
Dehydration: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to form a β-hydroxy ketone. This intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone (chalcone), driven by the formation of a stable conjugated system.
The Multifaceted Biological Activities of Diphenylpropynone and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diphenylpropynone, a core chemical scaffold also known as chalcone, and its extensive family of derivatives have emerged as a significant area of interest in medicinal chemistry. These compounds, characterized by an open-chain flavonoid structure, exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of these molecules. Quantitative data from various studies are summarized for comparative analysis, and key experimental methodologies are detailed to facilitate further research and development.
Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of receptor tyrosine kinases (RTKs), interference with estrogen receptors, and the induction of apoptosis.
A series of synthetic phenylpropenone derivatives, including 1,3-diphenyl-propenone (DPhP), have been shown to possess anti-angiogenic and anti-tumor properties. DPhP, also known as chalcone, inhibits multiple RTKs such as VEGF receptor 2, Tie-2, EGF receptor, and FGF receptor 3, thereby suppressing downstream signaling pathways like ERK phosphorylation and NF-κB activation. In a chick chorioallantoic membrane (CAM) assay using HT29 human colon cancer cells, DPhP significantly inhibited tumor growth and tumor-induced angiogenesis at a concentration of 10μg/ml.
Furthermore, certain 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives have been designed and evaluated for their cytotoxic effects, particularly against estrogen receptor-positive breast cancer cells (MCF-7). These compounds, which share structural similarities with the selective estrogen receptor modulator (SERM) Tamoxifen, have shown potent cytotoxic activity, suggesting a potential mechanism involving the blockade of estrogen receptors. In vitro studies using the MTT assay revealed that these derivatives exhibited significant cytotoxicity against MCF-7 cells.
Other studies have synthesized and evaluated a series of 1,3-diaryl/heteroarylprop-2-en-1-one derivatives for their in vitro cytotoxicity against various cancer cell lines, including hepato-carcinoma (HUH-7, Hep-3b) and leukemia (MOLT-4) cell lines. Two compounds, in particular, demonstrated strong inhibitory effects on the growth of Hep-3b and MOLT-4 cells, with IC50 values of 3.39 and 3.63 µM, respectively. The anticancer activity of these compounds was also linked to the generation of reactive oxygen species (ROS) in leukemia cells.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Activity | IC50 Value | Reference |
| 1,3-diphenyl-propenone (DPhP) | HT29 (human colon cancer) | Anti-angiogenic, Anti-tumor | 10 µg/ml (in vivo) | |
| 1,3-diaryl/heteroarylprop-2-en-1-one (Compound 3b) | Hep-3b | Cytotoxic | 3.39 µM | |
| 1,3-diaryl/heteroarylprop-2-en-1-one (Compound 3d) | MOLT-4 | Cytotoxic | 3.63 µM | |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide (Compound 1) | RXF393 (renal) | Cytotoxic | 7.01 ± 0.39 µM | |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide (Compound 1) | HT29 (colon) | Cytotoxic | 24.3 ± 1.29 µM | |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide (Compound 1) | LOX IMVI (melanoma) | Cytotoxic | 9.55 ± 0.51 µM |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are well-documented and are attributed to their ability to modulate various inflammatory pathways. Key mechanisms include the inhibition of the NLRP3 inflammasome and cyclooxygenase (COX) enzymes.
A series of novel chalcone derivatives were designed and synthesized as inhibitors of the NLRP3 inflammasome. One particularly potent compound, designated F14, exhibited significant inhibition of IL-1β secretion with IC50 values of 0.74 μM in mouse bone marrow-derived macrophages (BMDMs) and 0.88 μM in human THP-1 cells. Mechanistic studies revealed that F14 targets NLRP3 to block the oligomerization and speck formation of the ASC protein, a critical step in inflammasome activation.
Another important anti-inflammatory mechanism of this compound derivatives is the inhibition of COX enzymes. A group of (E)-1,3-diphenylprop-2-en-1-ones were synthesized and evaluated as COX-1/-2 inhibitors. One derivative, (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (7f), demonstrated potent and selective COX-2 inhibition with an IC50 value of 0.3 µM. Molecular modeling studies suggested that the substituents on the phenyl rings of these compounds interact with the secondary pocket of the COX-2 enzyme. Additionally, some derivatives have been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Target/Assay | Cell Line/Model | IC50 Value | Reference |
| (E)-1,3-Diphenyl-2-Propen-1-One Derivative (F14) | NLRP3 Inflammasome (IL-1β secretion) | Mouse BMDM | 0.74 µM | |
| (E)-1,3-Diphenyl-2-Propen-1-One Derivative (F14) | NLRP3 Inflammasome (IL-1β secretion) | Human THP-1 | 0.88 µM | |
| (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (7f) | COX-2 Inhibition | In vitro enzyme assay | 0.3 µM | |
| (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (7b) | COX-2 Inhibition | In vitro enzyme assay | 1.0 µM | |
| Chalcone Derivative (Compound 6m) | VCAM-1 Expression | Mouse model of allergic inflammation | 0.9 µM | |
| Norsesterterpene Peroxide (Epimuqubilin A) | NO Inhibition | RAW 264.7 Macrophages | 7.4 µM | |
| Norsesterterpene Peroxide (Sigmosceptrellin A) | NO Inhibition | RAW 264.7 Macrophages | 9.9 µM |
Antimicrobial Activity
This compound derivatives have also been investigated for their potential as antimicrobial agents against a range of bacteria and fungi.
Prenylated phenylpropanoids, which are structurally related to diphenylpropynones, and their derivatives have been evaluated for their in vitro antimicrobial activity against oral bacteria. One compound, Plicatin B, showed strong activity against all tested bacteria, with a Minimum Inhibitory Concentration (MIC) of 31.2 μg/mL against Streptococcus mutans, S. sanguinis, and S. mitis. Another derivative, 2′,3′,7,8-tetrahydro-plicatin B, also displayed strong activity against several oral bacteria.
In another study, a series of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives were synthesized and showed marked antibacterial and antifungal effects. One compound, KVM-219, was particularly effective against planktonic bacterial and fungal cells, with MIC values ranging from 0.78 μg/mL to 12.5 μg/mL depending on the microbial strain.
Table 3: Antimicrobial Activity of this compound and Related Derivatives
| Compound/Derivative | Microorganism | MIC Value | Reference |
| Plicatin B | Streptococcus mutans, S. sanguinis, S. mitis | 31.2 µg/mL | |
| 2′,3′,7,8-tetrahydro-plicatin B | S. mutans, S. salivarius, S. sobrinus, Lactobacillus paracasei | 62.5 µg/mL | |
| 2′,3′,7,8-tetrahydro-plicatin B | S. mitis | 31.2 µg/mL | |
| KVM-219 | Various bacteria and fungi | 0.78 - 12.5 µg/mL | |
| Amide Derivative (F8) | Candida albicans | 16 µg/mL | |
| Amide Derivative (F24) | Candida albicans | 16 µg/mL | |
| Amide Derivative (F42) | Candida albicans | 16 µg/mL |
Antioxidant Activity
Many this compound derivatives possess antioxidant properties, primarily due to their ability to scavenge free radicals. The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
A study on diphenylpropionamide derivatives demonstrated that compounds with a morpholine ring exhibited the highest antioxidant activity, with up to 78.19% reduction of the ABTS radical. These compounds also showed a concentration-dependent reduction of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies cited in the studies of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
-
Western Blot for NLRP3 Inflammasome Activation
Western blotting is a technique used to detect specific proteins in a sample. In the context of NLRP3 inflammasome activation, it is used to measure the cleavage of caspase-1.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the target protein (e.g., cleaved caspase-1).
-
Procedure:
-
Sample Preparation: Cells are primed with an agent like LPS to induce the expression of NLRP3 and pro-IL-1β, followed by treatment with the test compound and an NLRP3 activator (e.g., ATP or nigericin). Cell lysates are then prepared.
-
SDS-PAGE: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-caspase-1 p20).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with HRP to produce light that is detected on X-ray film or with a digital imager.
-
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Principle: The assay quantifies the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid by COX enzymes. The inhibition of this reaction by a test compound is measured.
-
Procedure:
-
Enzyme Reaction: Purified COX-1 or COX-2 enzyme is incubated with the test compound and arachidonic acid in a reaction buffer.
-
PGE2 Quantification: The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that of the control (no inhibitor). The IC50 value is then determined.
-
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is an in vivo model used to study angiogenesis and anti-angiogenic effects of compounds.
-
Principle: The highly vascularized chorioallantoic membrane of a developing chick embryo serves as a platform to observe the formation of new blood vessels in response to stimuli.
-
Procedure:
-
Egg Incubation: Fertilized chicken eggs are incubated for several days to allow for the development of the embryo and the CAM.
-
Windowing: A small window is carefully made in the eggshell to expose the CAM.
-
Sample Application: A carrier (e.g., a filter disk or a gel) containing the test compound is placed directly onto the CAM.
-
Incubation: The eggs are further incubated for a few days to allow for an angiogenic response.
-
Analysis: The CAM is then excised, and the blood vessels are imaged and quantified by counting the number of vessel branch points or measuring vessel density.
-
Signaling Pathways and Workflows
The biological activities of this compound derivatives are often mediated through their interaction with specific signaling pathways.
NLRP3 Inflammasome Activation Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases. Certain this compound derivatives have been shown to inhibit this pathway.
Caption: NLRP3 inflammasome activation pathway and its inhibition by this compound derivatives.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening the anticancer potential of this compound derivatives involves a series of in vitro and in vivo assays.
Caption: General workflow for the screening and evaluation of anticancer this compound derivatives.
A Technical Discourse on the Core Distinctions Between Diphenylpropynone and Diphenylpropenone for Advanced Research Applications
For Immediate Release
This technical guide provides a comprehensive analysis of the key differences between diphenylpropynone and diphenylpropenone, tailored for researchers, scientists, and professionals in drug development. The document elucidates the structural, synthetic, and biological disparities that define their unique chemical identities and potential therapeutic applications.
Introduction: Structural and Electronic Variances
This compound and diphenylpropenone are structurally analogous aromatic ketones, both featuring a three-carbon bridge connecting two phenyl rings. The fundamental distinction lies in the nature of this carbon bridge. Diphenylpropenone, commonly known as chalcone, possesses a carbon-carbon double bond (an α,β-unsaturated ketone or enone), while this compound is characterized by a carbon-carbon triple bond (an ynone). This seemingly subtle difference in saturation profoundly influences their molecular geometry, electronic properties, reactivity, and, consequently, their biological activity.
The sp² hybridized carbons of the propenone double bond result in a planar and relatively flexible structure, allowing for cis-trans isomerism. In contrast, the sp hybridized carbons of the propynone triple bond impart a linear and rigid geometry to that part of the molecule. This rigidity can significantly impact how the molecule interacts with biological targets. Electronically, the triple bond of the ynone is more electron-deficient than the double bond of the enone, rendering this compound a potentially more reactive Michael acceptor.
Comparative Physicochemical and Spectroscopic Data
The distinct structural features of this compound and diphenylpropenone give rise to notable differences in their physical and spectroscopic properties.
| Property | This compound (1,3-Diphenyl-2-propyn-1-one) | Diphenylpropenone (trans-Chalcone) |
| CAS Number | 7338-94-5 | 94-41-7[1] |
| Molecular Formula | C₁₅H₁₀O | C₁₅H₁₂O |
| Molecular Weight | 206.24 g/mol [2] | 208.26 g/mol [1] |
| Melting Point | 41-46 °C[2] | 55-57 °C |
| Boiling Point | 136-139 °C at 3 mmHg[2] | 345-348 °C at 760 mmHg |
| Appearance | White to light yellow powder/crystal | Pale yellow solid |
| ¹³C NMR (CDCl₃) δ (ppm) | Carbonyl (C=O): ~178 ppm, Alkyne (C≡C): ~87, 93 ppm, Aromatic: ~128-137 ppm | Carbonyl (C=O): ~190 ppm, Alkene (C=C): ~122, 145 ppm, Aromatic: ~128-138 ppm |
| IR Spectroscopy (cm⁻¹) | C=O stretch: ~1640-1660 cm⁻¹, C≡C stretch: ~2200 cm⁻¹ | C=O stretch: ~1660 cm⁻¹, C=C stretch: ~1605 cm⁻¹ |
Synthesis Methodologies: A Tale of Two Reactions
The preparative routes to these two compounds are fundamentally different, reflecting the nature of the carbon-carbon bond being formed.
Diphenylpropenone (Chalcone) Synthesis: The Claisen-Schmidt Condensation
The most prevalent method for synthesizing diphenylpropenone and its derivatives is the Claisen-Schmidt condensation . This is a base-catalyzed aldol condensation between an acetophenone and a benzaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
-
Reagents: Acetophenone, Benzaldehyde, Sodium Hydroxide, Ethanol, Water.
-
Procedure:
-
Dissolve sodium hydroxide in water, then add ethanol to create a basic alcoholic solution.
-
Cool the solution in an ice bath.
-
In a separate flask, mix equimolar amounts of acetophenone and benzaldehyde.
-
Slowly add the aldehyde-ketone mixture to the chilled basic solution with constant stirring.
-
Maintain the reaction temperature below 25°C and continue stirring for 2-3 hours.
-
The product, diphenylpropenone, precipitates out of the solution.
-
Collect the precipitate by filtration, wash with cold water until the washings are neutral to litmus.
-
Further purification can be achieved by recrystallization from ethanol.
-
This compound Synthesis: The Sonogashira Coupling
The synthesis of this compound is commonly achieved via a Sonogashira coupling reaction. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide or triflate, in this case, an acyl chloride (benzoyl chloride), using a palladium and copper co-catalyst system.
Experimental Protocol: Sonogashira Coupling
-
Reagents: Phenylacetylene, Benzoyl chloride, a Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a Copper(I) salt (e.g., CuI), a base (e.g., triethylamine or diisopropylamine), and a suitable solvent (e.g., THF or toluene).
-
Procedure:
-
To a solution of phenylacetylene and a slight excess of the amine base in the chosen solvent, add the palladium and copper catalysts under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for a short period at room temperature.
-
Slowly add benzoyl chloride to the reaction mixture.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Reactivity and Chemical Behavior
The electronic and structural differences between the enone and ynone functionalities dictate their reactivity.
-
Electrophilicity: Both molecules are Michael acceptors due to the polarization of the unsaturated system by the carbonyl group. However, the triple bond in this compound is generally considered to be a more reactive electrophilic site for nucleophilic attack compared to the double bond in diphenylpropenone.
-
Reaction Types:
-
Diphenylpropenone (Enone): Undergoes 1,4-conjugate addition (Michael addition) with a variety of soft nucleophiles (e.g., thiols, amines). It can also undergo 1,2-addition to the carbonyl group with hard nucleophiles (e.g., Grignard reagents). The double bond can participate in cycloaddition reactions and can be hydrogenated.
-
This compound (Ynone): Readily undergoes conjugate addition with nucleophiles. The triple bond is also susceptible to a wider range of reactions, including hydration, hydrohalogenation, and various cycloaddition reactions (e.g., with azides to form triazoles). The ynone system is a versatile building block in organic synthesis.
-
Biological Activity and Mechanisms of Action
While both scaffolds are of interest in medicinal chemistry, diphenylpropenone (chalcone) and its derivatives have been far more extensively studied for their biological activities.
Diphenylpropenone (Chalcone)
Chalcones are well-documented to possess a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[3]
-
Anticancer Activity: Diphenylpropenone inhibits the proliferation of various cancer cell lines. Its mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: They can halt the cell cycle, often at the G2/M phase, preventing cell division.[1] A derivative of chalcone has been shown to suppress prostate cancer through p53-mediated cell cycle arrest and apoptosis.[4]
-
Inhibition of Angiogenesis: Some chalcones can prevent the formation of new blood vessels that tumors need to grow.
-
Modulation of Signaling Pathways: They are known to interact with various cellular signaling pathways, such as NF-κB and MAP kinase pathways, which are often dysregulated in cancer.
-
This compound
The biological activity of this compound is significantly less explored in the scientific literature compared to its enone counterpart. While ynones, in general, are recognized as reactive electrophiles that can covalently modify biological nucleophiles such as cysteine residues in proteins, specific studies on the bioactivity of 1,3-diphenyl-2-propyn-1-one are limited. There is evidence that some propiophenone derivatives exhibit anticancer activities.[5] However, a comprehensive understanding of its pharmacological profile, potential therapeutic targets, and mechanisms of action remains an open area for investigation. The high reactivity of the ynone moiety suggests it may have potent, but potentially less selective, biological effects.
Conclusion and Future Directions
-
Diphenylpropenone (Chalcone) is a well-studied scaffold with established synthesis protocols and a broad, well-documented range of biological activities, particularly in anticancer research. Its flexible structure and moderate reactivity allow for extensive derivatization to fine-tune its therapeutic properties.
-
This compound is a more reactive and structurally rigid molecule. While its synthesis is accessible through modern cross-coupling methods, its biological potential is largely untapped.
For researchers and drug development professionals, diphenylpropenone offers a mature platform for the development of new therapeutics based on a wealth of existing data. In contrast, this compound represents a more nascent but potentially rewarding area of investigation. Its unique chemical properties may lead to the discovery of novel mechanisms of action and therapeutic agents, although careful consideration of its reactivity and potential for off-target effects will be crucial. Future comparative studies are warranted to directly evaluate the biological activities and toxicological profiles of these two closely related yet distinct chemical entities.
References
- 1. 1,3-Diphenyl-2-propenone = 98.0 GC 94-41-7 [sigmaaldrich.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. mdpi.com [mdpi.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Dibenzyl Ketone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of dibenzyl ketone (also known as 1,3-diphenyl-2-propanone). A thorough understanding of its solubility is crucial for applications in organic synthesis, purification, formulation development, and various research endeavors. This document presents available solubility data, a comprehensive experimental protocol for solubility determination, and visualizations to clarify experimental workflows and the principles of solubility.
Core Data Presentation: Solubility of Dibenzyl Ketone
| Solvent Category | Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Water | Water | H₂O | 74.43 mg/L (estimated) | 25 | Generally described as insoluble or slightly soluble.[3][4][7] Another predicted value is 0.012 g/L.[6] |
| Alcohols | Ethanol | C₂H₅OH | Very Soluble | Not Specified | Frequently cited as a good solvent for dibenzyl ketone.[2][3] |
| Methanol | CH₃OH | Soluble | Not Specified | Expected to be a good solvent based on its polarity. | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | A commonly mentioned solvent for this compound.[3] |
| Ketones | Acetone | CH₃COCH₃ | Soluble | Not Specified | Expected to be a good solvent due to structural similarities. |
| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Soluble | Not Specified | A common solvent for nonpolar to moderately polar organic compounds. |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | Soluble | Not Specified | Expected to be a good solvent due to the presence of phenyl groups in dibenzyl ketone. |
| Halogenated Solvents | Dichloromethane | CH₂Cl₂ | Soluble | Not Specified | A versatile solvent for a wide range of organic compounds. |
Note: The terms "Soluble" and "Very Soluble" are based on qualitative descriptions from various sources and indicate that a significant amount of dibenzyl ketone can be dissolved. For precise quantitative measurements, the experimental protocol provided below is recommended.
Experimental Protocol: Determination of Dibenzyl Ketone Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[8][9][10][11][12]
Objective: To determine the saturation solubility of dibenzyl ketone in a given organic solvent at a specified temperature.
Materials:
-
Dibenzyl ketone (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps or flasks with stoppers
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Standard laboratory glassware
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of dibenzyl ketone to a glass vial. The excess solid should be visually apparent to ensure saturation is reached.
-
Accurately add a known volume of the selected solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
-
Analysis:
-
Calibration Curve: Prepare a series of standard solutions of dibenzyl ketone in the chosen solvent with known concentrations. Analyze these standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to construct a calibration curve of absorbance versus concentration.
-
Sample Measurement: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method and conditions as the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of dibenzyl ketone in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Logical Relationship of Dibenzyl Ketone Solubility
Caption: Relationship between solvent polarity and dibenzyl ketone solubility.
References
- 1. CAS 102-04-5: Dibenzyl ketone | CymitQuimica [cymitquimica.com]
- 2. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. dibenzyl ketone, 102-04-5 [thegoodscentscompany.com]
- 5. Dibenzyl ketone - Wikipedia [en.wikipedia.org]
- 6. Showing Compound 1,3-Diphenyl-2-propanone (FDB010493) - FooDB [foodb.ca]
- 7. 1,3-Diphenyl-2-propanone [chembk.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. enamine.net [enamine.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide to 1,3-Diphenyl-2-propanone: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-diphenyl-2-propanone, a compound of interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its recently identified role as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPARs), offering insights for drug development professionals.
Core Compound Information
CAS Number: 102-04-5[1][2][3][4][5][6]
Molecular Structure:
Image of the molecular structure of 1,3-diphenyl-2-propanone:
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for 1,3-diphenyl-2-propanone, facilitating easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 32-34 °C | [6] |
| Boiling Point | 330 °C | [6] |
| Appearance | White to light yellow crystalline solid | |
| Solubility | Slightly soluble in water; soluble in ethanol and ether |
Table 2: Spectroscopic Data
| Technique | Key Data Points |
| ¹H NMR | Spectral data available on public databases such as SpectraBase.[1] |
| ¹³C NMR | Spectral data available on public databases such as SpectraBase.[1][7] |
| FTIR | C=O stretching frequency characteristic of a ketone. |
| Mass Spec. | Molecular ion peak (M+) at m/z 210, with a major fragment at m/z 91 corresponding to the benzyl cation.[1] |
Experimental Protocols
Synthesis of 1,3-Diphenyl-2-propanone
A common method for the synthesis of 1,3-diphenyl-2-propanone and its derivatives is through a Claisen-Schmidt condensation reaction. What follows is a representative protocol.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Silica gel for column chromatography
Procedure:
-
Dissolve one molar equivalent of the substituted acetophenone and one molar equivalent of the substituted benzaldehyde in an ethanol-water solution containing 20 molar equivalents of sodium hydroxide.
-
Stir the mixture vigorously at a temperature between 18 to 25 °C for 16 to 20 hours.
-
After the reaction is complete, acidify the reaction mixture to a pH of approximately 2 using hydrochloric acid. This will cause the product to precipitate.
-
Collect the precipitate by filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography to yield the pure 1,3-diphenyl-2-propanone derivative.
Experimental Workflow for PPARα/γ Dual Agonist Assay
The following outlines a typical workflow to assess the dual agonistic activity of 1,3-diphenyl-2-propanone on PPARα and PPARγ receptors. This is based on methodologies used in similar in vitro studies.[8][9]
Caption: Experimental workflow for determining PPARα/γ dual agonism.
Biological Activity: A Novel PPARα/γ Dual Agonist
Recent in vitro and in silico studies have identified 1,3-diphenyl-2-propanone as a novel dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[8][9] This dual activity is of significant interest to drug development professionals, as compounds targeting both receptors have the potential to address metabolic disorders by combining the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation.
PPAR Signaling Pathway and the Role of 1,3-Diphenyl-2-propanone
PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression.
The diagram below illustrates the signaling pathway and the proposed mechanism of action for 1,3-diphenyl-2-propanone.
Caption: PPAR signaling pathway showing dual agonism of 1,3-diphenyl-2-propanone.
Conclusion
1,3-Diphenyl-2-propanone is a well-characterized compound with established chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry techniques. The recent discovery of its dual agonistic activity on PPARα and PPARγ opens new avenues for its investigation as a potential therapeutic agent for metabolic diseases. This guide provides foundational information to support further research and development efforts in this area.
References
- 1. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Propanone, 1,3-diphenyl- [webbook.nist.gov]
- 5. 1,3-Diphenyl-2-propanone 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 1,3-二苯基-2-丙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. mdpi.com [mdpi.com]
- 9. Cheonggukjang-Specific Component 1,3-Diphenyl-2-Propanone as a Novel PPARα/γ Dual Agonist: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Thermochemical Landscape of 1,3-Diphenyl-2-propanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermochemical data available for 1,3-diphenyl-2-propanone, also known as dibenzyl ketone. The information presented herein is crucial for understanding the energetic properties of this compound, which is a valuable building block in organic synthesis and relevant to various research and development applications, including drug development. This document summarizes key quantitative data in structured tables, details the experimental protocols used for their determination, and provides a logical workflow for acquiring such thermochemical insights.
Core Thermochemical Data
The thermochemical properties of 1,3-diphenyl-2-propanone have been determined through a combination of experimental measurements and subsequent analysis. The following tables present a summary of the key quantitative data available for this compound.
Table 1: Enthalpies of Phase Change and Reaction for 1,3-Diphenyl-2-propanone
| Thermochemical Property | Value | Units | Method | Reference |
| Standard Molar Enthalpy of Combustion of Solid (ΔcH°solid) | -7819.5 ± 2.5 | kJ/mol | Combustion Calorimetry | Springall and White, 1954; Reanalyzed by Cox and Pilcher, 1970[1] |
| Standard Molar Enthalpy of Formation of Solid (ΔfH°solid) | -84.0 ± 2.6 | kJ/mol | Combustion Calorimetry | Springall and White, 1954; Reanalyzed by Cox and Pilcher, 1970[1] |
| Standard Molar Enthalpy of Sublimation (ΔsubH°) | 89.1 | kJ/mol | Vapor Pressure Measurement | Springall and White, 1954[1] |
| Molar Enthalpy of Vaporization (ΔvapH) | 65.7 | kJ/mol | Not specified | Stephenson and Malanowski, 1987[1] |
| Molar Enthalpy of Fusion (ΔfusH) | 20.2 | kJ/mol | Not specified | Acree, 1993[2] |
Table 2: Phase Transition Temperatures and Entropy of Fusion for 1,3-Diphenyl-2-propanone
| Property | Value | Units | Method | Reference |
| Normal Boiling Point (Tboil) | 604.2 | K | Not specified | Weast and Grasselli, 1989[1] |
| Fusion Temperature (Tfus) | 308 | K | Not specified | Chickos, Braton, et al., 1991[1] |
| Molar Entropy of Fusion (ΔfusS) | 65.78 | J/mol*K | Not specified | Acree, 1993[2] |
Experimental Protocols
The determination of the thermochemical data presented above relies on precise experimental methodologies. Below are detailed descriptions of the key experimental protocols cited.
Combustion Calorimetry for Enthalpy of Combustion and Formation
The standard enthalpy of combustion of 1,3-diphenyl-2-propanone was determined by Springall and White in 1954 using a Mahler-Cook stainless steel bomb calorimeter.[3]
Experimental Procedure:
-
Sample Preparation: A known mass of crystalline 1,3-diphenyl-2-propanone was pressed into a pellet.[3]
-
Calorimeter Setup: The pellet was placed in a platinum crucible within a Mahler-Cook stainless steel bomb. A known length of iron wire was used for ignition. The bomb was then filled with pure oxygen to a pressure of 30 atmospheres.[3]
-
Combustion: The bomb was immersed in a known quantity of water in a well-insulated calorimeter. The combustion reaction was initiated by passing an electric current through the ignition wire.
-
Temperature Measurement: The temperature change of the water in the calorimeter was meticulously recorded using a Beckmann thermometer.[3]
-
Data Analysis: The heat of combustion at constant volume (ΔU) was calculated from the observed temperature rise and the energy equivalent of the calorimeter system. The energy equivalent was determined by calibrating the calorimeter with benzoic acid, a standard substance for combustion calorimetry.
-
Corrections: The calculated heat of combustion was corrected for the heat of ignition of the iron wire and for the formation of nitric acid from residual nitrogen in the bomb. The Washburn correction was also applied to account for the deviation of the gases from ideal behavior under the experimental conditions.[3]
-
Enthalpy of Formation Calculation: The standard enthalpy of formation of solid 1,3-diphenyl-2-propanone was then calculated from its standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of carbon dioxide and water.[1]
Determination of Enthalpy of Sublimation via Vapor Pressure Measurement
The enthalpy of sublimation for 1,3-diphenyl-2-propanone was determined by measuring its vapor pressure as a function of temperature. While the specific apparatus used by Springall and White in 1954 for this measurement is not detailed in the readily available literature, the general methodology involves the following principles:
General Experimental Protocol:
-
Apparatus: A sample of 1,3-diphenyl-2-propanone is placed in a temperature-controlled apparatus where its vapor pressure can be measured. This can be achieved using various techniques, such as the Knudsen effusion method or a static vapor pressure measurement system.
-
Temperature and Pressure Measurement: The temperature of the sample is precisely controlled and varied, and the corresponding vapor pressure is measured at each temperature point.
-
Data Analysis: The relationship between vapor pressure (P) and absolute temperature (T) is described by the Clausius-Clapeyron equation:
ln(P) = - (ΔsubH / R) * (1/T) + C
where R is the ideal gas constant and C is a constant. By plotting ln(P) versus 1/T, a straight line is obtained. The slope of this line is equal to -ΔsubH / R. From the slope, the enthalpy of sublimation (ΔsubH) can be calculated.
Logical Workflow for Thermochemical Data Determination
The process of determining the thermochemical properties of a compound like 1,3-diphenyl-2-propanone involves a logical sequence of experimental and computational steps. The following diagram illustrates this workflow.
References
Methodological & Application
Application Notes and Protocols for the Aldol Condensation of Dibenzyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the aldol condensation of dibenzyl ketone with benzil to synthesize tetraphenylcyclopentadienone. This reaction is a classic example of a base-catalyzed crossed aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Introduction
The aldol condensation is a cornerstone of organic chemistry, enabling the formation of β-hydroxy carbonyl compounds or, after dehydration, α,β-unsaturated carbonyl compounds.[1][2][3] The reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound.[2][3] In the synthesis of tetraphenylcyclopentadienone, dibenzyl ketone acts as the enolizable component, while benzil serves as the electrophilic partner.[4][5][6] The reaction proceeds via a double aldol condensation followed by dehydration to yield the highly conjugated and intensely colored final product.[4][5]
Data Summary
The following table summarizes typical quantitative data for the synthesis of tetraphenylcyclopentadienone from dibenzyl ketone and benzil.
| Parameter | Value | Reference |
| Reactants | ||
| Benzil | 0.1 mole (21 g) | [7] |
| Dibenzyl Ketone | 0.1 mole (21 g) | [7] |
| Catalyst | ||
| Potassium Hydroxide | 3 g | [7] |
| Solvent | ||
| Ethanol | 150 mL (for reaction), 15 mL (for catalyst) | [7] |
| Reaction Conditions | ||
| Temperature | Near boiling point of ethanol | [7] |
| Reaction Time | 15 minutes of reflux | [7] |
| Product | ||
| Tetraphenylcyclopentadienone | ~90% Yield | [4] |
| Melting Point | 219-220 °C (recrystallized) | [7] |
Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of tetraphenylcyclopentadienone.[4][5][7]
Materials:
-
Benzil
-
Dibenzyl ketone
-
Ethanol (absolute or 95%)
-
Potassium hydroxide (KOH)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle or hot plate with a stirrer
-
Beaker
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution of Reactants: In a 500-mL round-bottom flask, combine 21 g (0.1 mole) of benzil and 21 g (0.1 mole) of dibenzyl ketone.[7] Add 150 mL of hot ethanol and swirl to dissolve the solids.[7]
-
Preparation of Catalyst Solution: In a separate beaker, dissolve 3 g of potassium hydroxide in 15 mL of ethanol.[7]
-
Reaction Setup: Equip the round-bottom flask with a reflux condenser. Heat the ethanolic solution of the ketones to a gentle boil using a heating mantle or hot plate.
-
Addition of Catalyst: Once the solution is boiling, slowly add the potassium hydroxide solution in two portions through the top of the reflux condenser.[7] Be cautious as frothing may occur.
-
Reflux: After the addition of the base is complete and any initial frothing has subsided, reflux the reaction mixture for 15 minutes.[7] The solution will rapidly develop a deep purple color due to the formation of the tetraphenylcyclopentadienone product.[5]
-
Crystallization: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. Then, cool the flask in an ice bath to complete the crystallization of the product.[5][7]
-
Isolation of Product: Collect the crystalline product by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals on the filter paper with several small portions of cold 95% ethanol to remove any soluble impurities.[5]
-
Drying: Allow the product to air dry on the filter paper or in a desiccator. The obtained tetraphenylcyclopentadienone should be a dark crystalline solid.
-
(Optional) Recrystallization: For higher purity, the product can be recrystallized from a mixture of ethanol and benzene.[7]
Visualizations
The following diagrams illustrate the experimental workflow and the chemical relationship in the aldol condensation of dibenzyl ketone.
Figure 1: Experimental workflow for the synthesis of tetraphenylcyclopentadienone.
Figure 2: Chemical relationship in the base-catalyzed aldol condensation.
References
- 1. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 2. vernier.com [vernier.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. homework.study.com [homework.study.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Step-by-step synthesis of tetraphenylcyclopentadienone using dibenzyl ketone.
Application Note: Synthesis of Tetraphenylcyclopentadienone
Abstract
This document provides a detailed protocol for the synthesis of tetraphenylcyclopentadienone, a dark purple to black crystalline solid. The synthesis is achieved through a base-catalyzed double aldol condensation of benzil and dibenzyl ketone (1,3-diphenylacetone).[1][2][3] This method is a robust and high-yielding procedure for a fundamental carbon-carbon bond-forming reaction.[1][3] The application note is intended for researchers and professionals in organic synthesis, offering a comprehensive guide to the experimental procedure, data interpretation, and visualization of the workflow.
Introduction
Tetraphenylcyclopentadienone is a highly conjugated cyclic dienone with the chemical formula C₂₉H₂₀O.[2] It is a valuable building block in organic synthesis, notably serving as a diene in Diels-Alder reactions to produce polyphenylated aromatic compounds like 1,2,3,4-tetraphenylnaphthalene and hexaphenylbenzene.[2] The synthesis described herein is a classic example of a double aldol condensation, a reliable method for forming five-membered rings.[2][3] The reaction proceeds by the deprotonation of the α-carbon of dibenzyl ketone by a strong base, typically potassium hydroxide, to form a nucleophilic enolate.[3] This enolate then undergoes two successive additions to the carbonyl groups of benzil, followed by intramolecular condensation and dehydration to yield the final, highly stable, and deeply colored product.[3][4]
Experimental Protocol
This protocol is based on the established procedure from Organic Syntheses.[5]
2.1 Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Benzil | 210.23 | 21.0 g | 0.1 |
| Dibenzyl Ketone | 210.27 | 21.0 g | 0.1 |
| Potassium Hydroxide | 56.11 | 3.0 g | 0.053 |
| Ethanol (95% or absolute) | 46.07 | ~180 mL | - |
2.2 Equipment
-
500 mL round-bottomed flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Magnetic stir bar and stir plate
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
2.3 Reaction Procedure
-
Dissolution of Reactants: In a 500 mL round-bottomed flask, combine 21.0 g (0.1 mol) of benzil and 21.0 g (0.1 mol) of dibenzyl ketone.[5] Add 150 mL of hot ethanol and a magnetic stir bar.[5]
-
Reaction Setup: Fit the flask with a reflux condenser and place it on a heating mantle.[5] Heat the mixture until the solution is near its boiling point and all solids have dissolved.[5][6]
-
Initiation of Condensation: Prepare a solution of 3.0 g of potassium hydroxide in 15 mL of ethanol. Slowly add this basic solution in two portions through the top of the condenser into the hot reaction mixture.[5] A deep purple color should appear almost immediately.[7]
-
Reflux: Heat the mixture to a gentle reflux and maintain it for 15-20 minutes.[1][5][6] The boiling motion should provide sufficient stirring.[1]
-
Crystallization: After the reflux period, allow the flask to cool slowly to room temperature.[1] Subsequently, place the flask in an ice bath to complete the crystallization of the product.[1][7]
-
Isolation of Product: Collect the dark crystalline product by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with three 10 mL portions of cold 95% ethanol to remove impurities.[5]
-
Drying: Continue to pull air through the funnel to partially dry the product.[1] For complete drying, the product can be placed in a drying oven.
2.4 Purification (Optional)
The product obtained is typically pure enough for most applications.[5] If further purification is required, the tetraphenylcyclopentadienone can be recrystallized from a mixture of ethanol and benzene or from triethylene glycol.[1][5]
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| Benzil Mass | 21.0 g | [5] |
| Dibenzyl Ketone Mass | 21.0 g | [5] |
| Product | ||
| Chemical Formula | C₂₉H₂₀O | [2] |
| Molar Mass | 384.48 g/mol | [2] |
| Theoretical Yield | 38.4 g | Calculated |
| Actual Yield | 35 - 37 g | [5] |
| Percent Yield | 91 - 96% | [5] |
| Appearance | Dark purple to black crystalline solid | [2] |
| Melting Point | 218 - 220 °C | [1][5] |
Safety Precautions
-
Potassium Hydroxide (KOH): Solid KOH is a strong, corrosive base and should be handled with care to avoid skin contact.[1] It is also hygroscopic and should be kept in a tightly sealed container.[1][8]
-
Ethanol: Ethanol is flammable. Ensure the reflux is performed in a well-ventilated area, away from open flames.[3]
-
Hot Glassware: Use appropriate clamps and heat-resistant gloves when handling hot flasks and condensers.[3]
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of tetraphenylcyclopentadienone.
Caption: Experimental workflow for the synthesis of tetraphenylcyclopentadienone.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. studylib.net [studylib.net]
Application Notes and Protocols: Claisen-Schmidt Condensation of Benzaldehyde and 1,3-Diphenyl-2-propanone
Introduction
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] This base-catalyzed reaction proceeds through an aldol condensation followed by a dehydration step to yield an α,β-unsaturated ketone.[3] This application note provides a detailed protocol for the Claisen-Schmidt condensation of benzaldehyde with 1,3-diphenyl-2-propanone. In this specific reaction, two molecules of benzaldehyde react with one molecule of 1,3-diphenyl-2-propanone in the presence of a base. The reaction involves a double condensation followed by an intramolecular cyclization and dehydration to form the highly conjugated, dark-colored product, 2,3,4,5-tetraphenylcyclopentadienone. This compound, often referred to as tetracyclone, is a stable crystalline solid and is a valuable building block in the synthesis of various organic and organometallic compounds, including its use as a diene in Diels-Alder reactions.[4]
Reaction Mechanism
The base-catalyzed condensation of benzaldehyde and 1,3-diphenyl-2-propanone to form tetraphenylcyclopentadienone is a multi-step process:
-
Enolate Formation: A strong base, such as hydroxide, abstracts an acidic α-hydrogen from 1,3-diphenyl-2-propanone (dibenzyl ketone) to form a resonance-stabilized enolate ion.[5]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a benzaldehyde molecule.
-
Aldol Addition: The resulting alkoxide is protonated to form a β-hydroxy ketone (an aldol adduct).
-
Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration to form an α,β-unsaturated ketone, which is stabilized by conjugation.
-
Second Condensation: The process is repeated on the other side of the ketone. A second α-hydrogen is abstracted by the base to form a new enolate, which then attacks a second molecule of benzaldehyde. This is followed by another dehydration step to yield a doubly unsaturated intermediate.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular aldol condensation, followed by dehydration, to form the final stable, cyclic product, tetraphenylcyclopentadienone.
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of Tetraphenylcyclopentadienone
This protocol details the synthesis of tetraphenylcyclopentadienone from benzil and 1,3-diphenyl-2-propanone (dibenzyl ketone) in the presence of a basic catalyst, a common method for this transformation.[4]
Materials:
-
Benzil
-
1,3-Diphenyl-2-propanone (Dibenzyl ketone)
-
Absolute Ethanol
-
Potassium Hydroxide (KOH)
-
Ice bath
Apparatus:
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 500-mL round-bottom flask, dissolve 21 g (0.1 mol) of benzil and 21 g (0.1 mol) of 1,3-diphenyl-2-propanone in 250 mL of hot absolute ethanol.
-
Fit the flask with a reflux condenser and bring the solution to near its boiling point using a heating mantle.
-
Prepare a solution of 3 g of potassium hydroxide in 15 mL of absolute ethanol.
-
Cautiously add the ethanolic potassium hydroxide solution in several portions through the top of the reflux condenser.
-
After the initial effervescence subsides, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture to room temperature, and then chill it in an ice bath to 0°C to induce crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold ethanol to remove any impurities.
-
Recrystallize the crude product from a mixture of ethanol and toluene (4:1) to obtain deep purple crystals.
-
Dry the purified crystals and determine the melting point and yield. The expected melting point of tetraphenylcyclopentadienone is approximately 219°C.[6]
Data Presentation
Table 1: Reactants, Catalysts, and Product Information
| Compound | Structure | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Role |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 0.1 | 21 | Reactant |
| 1,3-Diphenyl-2-propanone | C₁₅H₁₄O | 210.27 | 0.1 | 21 | Reactant |
| Potassium Hydroxide | KOH | 56.11 | - | 3 | Catalyst |
| Ethanol | C₂H₅OH | 46.07 | - | 265 mL | Solvent |
| Tetraphenylcyclopentadienone | C₂₉H₂₀O | 384.47 | - | - | Product |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of tetraphenylcyclopentadienone.
Caption: Simplified mechanism of the Claisen-Schmidt condensation to form tetraphenylcyclopentadienone.
References
Applications of Dibenzyl Ketone in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various tetraphenyl-substituted heterocyclic compounds derived from dibenzyl ketone and its derivatives. The methodologies covered are centered around established synthetic strategies, providing a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Overview: From Dibenzyl Ketone to Tetraphenyl-Substituted Heterocycles
Dibenzyl ketone, a readily available starting material, serves as a versatile precursor for the synthesis of a variety of highly substituted heterocyclic compounds. The primary strategy involves the initial formation of a 1,4-dicarbonyl compound, specifically 1,2,3,4-tetraphenylbutane-1,4-dione, which then undergoes cyclization reactions to yield five-membered heterocycles such as furans, pyrroles, and thiophenes. This approach, known as the Paal-Knorr synthesis, is a cornerstone in heterocyclic chemistry. Additionally, the reaction of suitable diketone precursors with hydrazine derivatives opens pathways to nitrogen-containing heterocycles like pyridazines and pyrazoles.
dot graph "Workflow_for_Heterocycle_Synthesis_from_Dibenzyl_Ketone" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
A [label="Dibenzyl Ketone Derivative\n(e.g., Benzoin)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1,2,3,4-Tetraphenylbutane-1,4-dione\n(1,4-Diketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2,3,4,5-Tetraphenylfuran", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="2,3,4,5-Tetraphenylpyrrole", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="2,3,4,5-Tetraphenylthiophene", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="3,4,5,6-Tetraphenylpyridazine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B [label=" Dimerization"]; B -> C [label=" Paal-Knorr Furan Synthesis\n(Acid-catalyzed cyclization)"]; B -> D [label=" Paal-Knorr Pyrrole Synthesis\n(with Amine/Ammonia)"]; B -> E [label=" Paal-Knorr Thiophene Synthesis\n(with Sulfurating Agent)"]; B -> F [label=" Pyridazine Synthesis\n(with Hydrazine)"]; }
Figure 1: General workflow for the synthesis of tetraphenyl-substituted heterocycles.
Synthesis of the Key Intermediate: 1,2,3,4-Tetraphenylbutane-1,4-dione
The synthesis of the central 1,4-diketone precursor is a critical first step. A reliable method involves the dimerization of a benzoin derivative.
Experimental Protocol: Synthesis of 1,2,3,4-Tetraphenylbutane-1,4-dione[1]
-
Reaction Setup: To a stirred solution of 2-bromo-2-phenylacetophenone (1.4 g, 5.09 mmol) in anhydrous tetrahydrofuran (THF) (30 mL), add zinc dust (0.32 g, 5.09 mmol) and a catalytic amount of iodine.
-
Reaction Conditions: Heat the reaction mixture at 65 °C for 16 hours.
-
Work-up: After cooling to room temperature, filter the mixture to remove insoluble materials. Dilute the filtrate with water and extract with chloroform (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by crystallization.
Synthesis of Five-Membered Heterocycles via Paal-Knorr Synthesis
The Paal-Knorr synthesis provides a convergent approach to tetraphenyl-substituted furans, pyrroles, and thiophenes from the common 1,4-diketone intermediate.
dot graph "Paal_Knorr_Synthesis_of_Tetraphenyl_Heterocycles" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Figure 2: Paal-Knorr synthesis of tetraphenyl-substituted five-membered heterocycles.
2,3,4,5-Tetraphenylfuran
Application Notes: The acid-catalyzed cyclization of 1,4-dicarbonyl compounds is a direct and efficient method for the synthesis of substituted furans.[1][2] In this case, dimethyl sulfoxide (DMSO) at reflux provides the necessary conditions for the cyclodehydration.
Experimental Protocol: [3]
-
Reaction Setup: Dissolve 1,2,3,4-tetraphenylbutane-1,4-dione (1 g, 2.56 mmol) in DMSO (30 mL).
-
Reaction Conditions: Heat the solution at reflux for 3 hours.
-
Work-up and Purification: After cooling, the reaction mixture can be purified by crystallization to yield the desired tetraphenylfuran.
2,3,4,5-Tetraphenyl-1H-pyrrole
Application Notes: The reaction of a 1,4-diketone with ammonia or a primary amine is a classic method for constructing the pyrrole ring.[1][2] Ammonium acetate serves as the source of ammonia in this protocol.
Experimental Protocol: [3]
-
Reaction Setup: A mixture of 1,2,3,4-tetraphenylbutane-1,4-dione (1 g, 2.56 mmol) and ammonium acetate (5.92 g, 76.8 mmol) in glacial acetic acid (30 mL) is prepared.
-
Reaction Conditions: The mixture is heated at reflux for 3 hours.
-
Work-up and Purification: After cooling, the product can be isolated by filtration and purified by crystallization.
2,3,4,5-Tetraphenylthiophene
Application Notes: Thiophenes can be synthesized from 1,4-dicarbonyl compounds by treatment with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[1] This reaction typically requires elevated temperatures.
Experimental Protocol: [3]
-
Reaction Setup: A mixture of 1,2,3,4-tetraphenylbutane-1,4-dione (1 g, 2.56 mmol) and phosphorus pentasulfide (P₂S₅) (5.68 g, 25.6 mmol) is placed in a sealed tube.
-
Reaction Conditions: Heat the sealed tube at 210 °C for 3 hours.
-
Work-up: After cooling to room temperature, extract the reaction mixture with diethyl ether (3 x 50 mL) and wash with water.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, evaporate the solvent, and purify the crude product by crystallization.
Synthesis of Six-Membered Nitrogen-Containing Heterocycles
3,4,5,6-Tetraphenylpyridazine
Application Notes: Pyridazines are synthesized by the condensation of 1,4-dicarbonyl compounds with hydrazine. The reaction proceeds through the formation of a dihydropyridazine intermediate, which may spontaneously oxidize or require a separate oxidation step to yield the aromatic pyridazine.
General Experimental Protocol:
-
Reaction Setup: Dissolve the 1,4-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reaction: Add hydrazine hydrate (1-2 equivalents) to the solution.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux, depending on the reactivity of the diketone.
-
Work-up and Purification: The product can be isolated by filtration if it precipitates, or by extraction after removal of the solvent. Purification is typically achieved by recrystallization.
Summary of Quantitative Data
| Heterocycle | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,2,3,4-Tetraphenylbutane-1,4-dione | 2-Bromo-2-phenylacetophenone | Zn, I₂ | THF | 65 | 16 | 70[3] |
| 2,3,4,5-Tetraphenylfuran | 1,2,3,4-Tetraphenylbutane-1,4-dione | - | DMSO | Reflux | 3 | 89[3] |
| 2,3,4,5-Tetraphenyl-1H-pyrrole | 1,2,3,4-Tetraphenylbutane-1,4-dione | NH₄OAc | Acetic Acid | Reflux | 3 | 91[3] |
| 2,3,4,5-Tetraphenylthiophene | 1,2,3,4-Tetraphenylbutane-1,4-dione | P₂S₅ | - | 210 | 3 | 68[3] |
Note: Specific quantitative data for the synthesis of tetraphenyl-substituted pyridazines and pyrazoles from dibenzyl ketone derivatives were not available in the searched literature. The provided information for these heterocycles is based on general synthetic methods.
Other Potential Heterocyclic Syntheses from Dibenzyl Ketone Derivatives
While the Paal-Knorr synthesis is a primary application, other named reactions offer potential routes to different heterocyclic systems starting from ketones.
-
Gewald Aminothiophene Synthesis: This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes.[4] While specific examples with dibenzyl ketone are not detailed here, its application could lead to highly substituted aminothiophenes.
-
Hantzsch Pyrrole Synthesis: This method typically involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. While not a direct application of dibenzyl ketone as the primary starting material, derivatives of dibenzyl ketone could potentially be employed in this synthesis.
These notes and protocols provide a foundational guide for the synthesis of a range of valuable tetraphenyl-substituted heterocyclic compounds from dibenzyl ketone and its derivatives, highlighting the versatility of this starting material in the construction of complex molecular architectures.
References
Application Notes and Protocols: 1,3-Diphenyl-2-propanone as a Precursor for Fluorescent Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Diphenyl-2-propanone, also known as dibenzyl ketone, is a versatile chemical precursor with significant applications in the synthesis of advanced fluorescent polymers. Its unique structure allows for the construction of complex, rigid, and highly fluorescent macromolecules, particularly polyphenylene dendrimers (PPDs). These materials are of great interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biomedical imaging due to their exceptional photophysical properties, including high quantum yields and tunable emission spectra.
This document provides detailed application notes and experimental protocols for the use of 1,3-diphenyl-2-propanone in the synthesis of fluorescent polymers. It covers the initial synthesis of a key intermediate, tetraphenylcyclopentadienone (TPCPD), and the subsequent polymerization to form fluorescent polyphenylene dendrimers.
Application 1: Synthesis of Tetraphenylcyclopentadienone (TPCPD)
One of the primary applications of 1,3-diphenyl-2-propanone is in the synthesis of tetraphenylcyclopentadienone (TPCPD). TPCPD is a crucial building block for the construction of larger, functionalized aromatic systems through Diels-Alder reactions. The synthesis is a base-catalyzed aldol condensation between 1,3-diphenyl-2-propanone and benzil.
Experimental Protocol: Synthesis of Tetraphenylcyclopentadienone (TPCPD)
This protocol outlines the synthesis of TPCPD from 1,3-diphenyl-2-propanone and benzil via a base-catalyzed aldol condensation.
Materials:
-
1,3-Diphenyl-2-propanone (Dibenzyl ketone)
-
Benzil
-
Potassium hydroxide (KOH)
-
Absolute Ethanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.10 g (0.01 mol) of benzil and 2.10 g (0.01 mol) of 1,3-diphenyl-2-propanone in 30 mL of absolute ethanol by warming the mixture gently.
-
Initiation: Once the solids have dissolved, add a solution of 0.3 g of potassium hydroxide in 5 mL of ethanol to the reaction mixture. The solution will rapidly turn a deep purple color.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil with continuous stirring for 30 minutes.
-
Crystallization: After the reflux period, remove the flask from the heat and allow it to cool to room temperature. Subsequently, cool the flask in an ice bath to complete the crystallization of the product.
-
Isolation and Purification: Collect the dark purple crystals by vacuum filtration using a Buchner funnel. Wash the crystals with several small portions of cold 95% ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified tetraphenylcyclopentadienone product. The expected yield is typically high, around 90-95%.
Logical Relationship: Synthesis of TPCPD
Application 2: Synthesis of Fluorescent Polyphenylene Dendrimers (PPDs)
Functionalized TPCPD derivatives serve as key monomers (dienophiles) in the synthesis of polyphenylene dendrimers (PPDs) through repetitive Diels-Alder cycloaddition reactions with di-alkyne functionalized cores (dienes). By incorporating fluorescent moieties into the core or the dendrimer branches, highly luminescent polymers can be synthesized. These dendrimers often exhibit high quantum yields and pure emission colors, making them ideal for applications such as OLEDs.
Experimental Protocol: Synthesis of a First-Generation Blue-Emitting Polyphenylene Dendrimer
This protocol describes a general procedure for the synthesis of a first-generation blue-emitting polyphenylene dendrimer using a functionalized tetraphenylcyclopentadienone and a pyrene-based core.
Materials:
-
Functionalized tetraphenylcyclopentadienone (e.g., with peripheral solubilizing groups)
-
1,3,6,8-Tetraethynylpyrene (core)
-
o-Xylene (solvent)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Standard organic solvents for chromatography (e.g., hexane, dichloromethane)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the functionalized tetraphenylcyclopentadienone derivative (4.2 equivalents) and 1,3,6,8-tetraethynylpyrene (1 equivalent) in degassed o-xylene.
-
Diels-Alder Reaction: Heat the reaction mixture to reflux (approximately 140-145 °C) for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. The specific eluent system will depend on the polarity of the dendrimer, but a gradient of hexane and dichloromethane is often effective.
-
Characterization: The final product, a first-generation blue-emitting polyphenylene dendrimer, is typically a brightly fluorescent solid. Characterize the dendrimer using techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis and fluorescence spectroscopy.
Experimental Workflow: Synthesis of a Fluorescent Polyphenylene Dendrimer
Data Presentation
The photophysical properties of fluorescent polymers derived from 1,3-diphenyl-2-propanone are critical for their application. The following tables summarize key data for representative fluorescent polyphenylene dendrimers.
Table 1: Photophysical Properties of a Blue-Emitting Polyphenylene Dendrimer with a Pyrene Core. [1][2]
| Property | Value |
| Absorption Maximum (λabs) | ~392 nm |
| Emission Maximum (λem) | ~450 nm |
| Fluorescence Quantum Yield (ΦF) | 0.6 - 0.9 |
| Color of Emission | Blue |
Table 2: Photophysical Properties of a Polyphenylene Dendrimer with a Peryleneimide Core. [3]
| Property | Value |
| Absorption Maximum (λabs) | ~525 nm |
| Emission Maximum (λem) | ~535 nm |
| Fluorescence Quantum Yield (ΦF) | > 0.9 |
| Color of Emission | Green-Yellow |
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The quantitative data presented are representative and may vary depending on the specific molecular structure and experimental conditions.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of Chalcone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones, which are characterized by a 1,3-diphenyl-2-propen-1-one scaffold, represent a significant class of compounds within the flavonoid family.[1][2][3][4] These molecules, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, are abundant in various edible plants, fruits, and vegetables.[1][5] The core chalcone structure is a valuable template in medicinal chemistry, serving as a precursor for the biosynthesis of other flavonoids and isoflavonoids.[2][4][6]
Chalcone derivatives have garnered substantial interest in drug development due to their wide spectrum of pharmacological activities, including anticancer[7][8][9][10], antimicrobial[2][11][12][13], anti-inflammatory[11], and antioxidant properties.[11] The biological efficacy of these compounds can be readily modulated by introducing various substituents on the two aromatic rings.[2]
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][14][15] This reaction involves the base-catalyzed condensation of an appropriate acetophenone with an aromatic aldehyde.[2][4] It is important to note that while 1,3-diphenyl-1-propanone (dihydrochalcone) is a related structure, the primary synthetic route to the α,β-unsaturated chalcone core involves the direct condensation of an aldehyde and a ketone.
This document provides detailed protocols for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation, presents quantitative data on their biological activities, and illustrates key experimental and biological pathways.
Experimental Protocols
General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation
This protocol describes a standard procedure for the base-catalyzed synthesis of a chalcone derivative from an acetophenone and a benzaldehyde.
Materials and Equipment:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-40%)[7]
-
Magnetic stirrer and stir bar
-
Round bottom flask or Erlenmeyer flask
-
Ice bath
-
Buchner funnel and filter paper
-
Hydrochloric Acid (HCl), dilute (e.g., 10%)
-
Recrystallization solvent (e.g., ethanol)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a flask, dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add the aqueous NaOH or KOH solution dropwise.[13]
-
Reaction: Continue stirring the mixture at room temperature. The reaction time can vary from a few hours to 24 hours. Monitor the reaction progress using TLC. A solid precipitate often forms as the reaction proceeds.
-
Quenching and Neutralization: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.[13] Carefully neutralize the mixture by adding dilute HCl dropwise until it reaches a neutral pH. This will precipitate the crude chalcone product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any residual salts.[13]
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol.[16]
-
Drying and Characterization: Dry the purified crystals completely. The structure of the synthesized chalcone can be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.[7][11] The formation of the trans-isomer is typically confirmed by a characteristic coupling constant (J) of 15–16 Hz for the vinylic protons in the ¹H-NMR spectrum.[11]
Visualizations
Experimental Workflow
The following diagram outlines the general workflow from the synthesis of chalcone derivatives to their biological evaluation.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Anticancer Activity of Natural and Synthetic Chalcones | MDPI [mdpi.com]
- 7. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 15. praxilabs.com [praxilabs.com]
- 16. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Dibenzyl Ketone in the Synthesis of Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl ketone serves as a readily available starting material for the synthesis of complex organic molecules utilized in advanced electronic applications. While not directly incorporated into Organic Light-Emitting Diode (OLED) device structures, its primary role is as a key precursor in the synthesis of tetraphenylcyclopentadienone. This intermediate is then used to create larger, functional molecules, such as hexaphenylbenzene derivatives, which have shown promise as efficient luminogens in OLEDs. This document outlines the synthetic pathway from dibenzyl ketone to a functional OLED material and presents the performance characteristics of devices employing these materials.
Introduction: From a Simple Ketone to a Complex Luminogen
Dibenzyl ketone, a common organic compound, is a valuable building block in organic synthesis. Its significance in the context of OLEDs is indirect but crucial. Through a base-catalyzed aldol condensation reaction with benzil, dibenzyl ketone is converted into tetraphenylcyclopentadienone.[1] This highly conjugated cyclic dienone can then undergo a Diels-Alder reaction to form a hexaphenylbenzene (HPB) core. The HPB scaffold is particularly useful in designing advanced OLED emitters, such as those exhibiting aggregation-induced delayed fluorescence (AIDF), a mechanism that can lead to highly efficient non-doped OLEDs.[2]
The propeller-like structure of HPB derivatives allows for the creation of molecules with unique through-space charge transfer properties, which are beneficial for achieving high photoluminescence quantum yields and efficient electroluminescence.[2] This synthetic route highlights the importance of simple precursors like dibenzyl ketone in the development of cutting-edge materials for organic electronics.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process to convert dibenzyl ketone into a functional hexaphenylbenzene-based luminogen. The first step is the synthesis of the key intermediate, tetraphenylcyclopentadienone. The second step involves a Diels-Alder reaction to form the hexaphenylbenzene core, which is further functionalized to yield the final OLED material.
References
Application Notes and Protocols for the Purification of 1,3-Diphenyl-2-Propanone by Recrystallization
Introduction
1,3-Diphenyl-2-propanone, also known as dibenzyl ketone, is a key intermediate in various organic syntheses. Its purity is crucial for the successful outcome of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. This document provides a detailed protocol for the purification of 1,3-diphenyl-2-propanone using ethanol as the recrystallization solvent.
Principle of Recrystallization
The principle behind this purification method is that the solubility of 1,3-diphenyl-2-propanone in ethanol is significantly higher at elevated temperatures compared to room temperature or below.[1] Conversely, the impurities present in the crude product are expected to be either highly soluble in ethanol at all temperatures or present in such small amounts that they remain in solution upon cooling. This allows for the selective crystallization of the purified 1,3-diphenyl-2-propanone as the solution cools, leaving the impurities dissolved in the mother liquor.
Common Impurities
The nature of impurities in a crude sample of 1,3-diphenyl-2-propanone is largely dependent on its synthetic route. A common laboratory synthesis involves the ketonic decarboxylation of phenylacetic acid. Potential impurities from this process include:
-
Unreacted Phenylacetic Acid: The starting material may not have completely reacted.
-
Phenylacetone: A potential byproduct of the reaction.
-
Self-condensation byproducts: Formed from the heating of phenylacetic acid.
Recrystallization with ethanol is effective in removing these more polar or more soluble impurities.
Experimental Protocol
This protocol outlines the single-solvent recrystallization of 1,3-diphenyl-2-propanone using ethanol.
Materials and Equipment
-
Crude 1,3-diphenyl-2-propanone
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bar (optional)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure
-
Dissolution:
-
Place the crude 1,3-diphenyl-2-propanone in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethanol to create a slurry. A general starting point is approximately 4-5 mL of ethanol per gram of crude product.
-
Gently heat the mixture to the boiling point of ethanol (approximately 78 °C) while stirring to facilitate dissolution. A hot plate with a water bath is recommended for even heating.
-
If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent to maximize the recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities (e.g., dust, solid byproducts) are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.
-
Continue to draw air through the crystals on the Buchner funnel for several minutes to aid in initial drying.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass or drying dish.
-
Dry the crystals to a constant weight. This can be achieved by air drying, placing them in a drying oven at a temperature well below the melting point of 1,3-diphenyl-2-propanone (32-36 °C), or in a vacuum desiccator.
-
Data Presentation
The following table summarizes the key quantitative parameters for the recrystallization of 1,3-diphenyl-2-propanone.
| Parameter | Value | Notes |
| Compound | 1,3-Diphenyl-2-propanone | Dibenzyl Ketone |
| CAS Number | 102-04-5 | |
| Molecular Weight | 210.27 g/mol | |
| Melting Point (pure) | 32-36 °C[2] | A sharp melting point within this range indicates high purity. |
| Recrystallization Solvent | Ethanol (95% or absolute) | |
| Solubility in Ethanol | Very Soluble (hot)[2] | Quantitative data at various temperatures is not readily available. |
| Solvent to Solute Ratio (initial) | ~4-5 mL / 1 g of crude product | This is a starting point and may need to be optimized. |
| Dissolution Temperature | ~78 °C (Boiling point of ethanol) | |
| Crystallization Temperature | Room temperature, then 0-5 °C | Gradual cooling is recommended. |
| Expected Recovery Yield | 80-90% | Highly dependent on the initial purity of the crude product and technique. |
Mandatory Visualization
The following diagram illustrates the workflow for the purification of 1,3-diphenyl-2-propanone by recrystallization.
References
Application Notes and Protocols: Grignard Reaction with 1,3-Diphenyl-2-propen-1-one (Chalcone) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the 1,2-addition of Grignard reagents to 1,3-diphenyl-2-propen-1-one (chalcone) derivatives, a critical reaction for the synthesis of novel tertiary alcohols. Chalcones and their derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] Many of these effects are attributed to their interaction with key cellular signaling pathways.
Overview
The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds. In the context of chalcone derivatives, which are α,β-unsaturated ketones, Grignard reagents can undergo either 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon. In the absence of a copper catalyst, Grignard reagents predominantly favor 1,2-addition, leading to the formation of a tertiary allylic alcohol. This protocol focuses on the selective 1,2-addition of phenylmagnesium bromide to 1,3-diphenyl-2-propen-1-one as a representative example.
Data Presentation
The following table summarizes representative yields for the 1,2-addition of Grignard reagents to chalcone derivatives. The yields for Grignard reactions with α,β-unsaturated ketones are generally moderate to high, contingent on the specific substrates and reaction conditions.
| Entry | Chalcone Derivative (Ar-CH=CH-CO-Ar') | Grignard Reagent (R-MgBr) | Product (Ar-CH=CH-C(OH)(R)-Ar') | Typical Yield (%) |
| 1 | 1,3-diphenyl-2-propen-1-one | Phenylmagnesium bromide | 1,1,3-Triphenyl-2-propen-1-ol | 75-90% |
| 2 | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | Phenylmagnesium bromide | 1-(4-Methoxyphenyl)-1,3-diphenyl-2-propen-1-ol | 70-85% |
| 3 | 1-Phenyl-3-(4-chlorophenyl)-2-propen-1-one | Phenylmagnesium bromide | 1-Phenyl-1-phenyl-3-(4-chlorophenyl)-2-propen-1-ol | 70-85% |
| 4 | 1,3-diphenyl-2-propen-1-one | Methylmagnesium bromide | 1,3-Diphenyl-1-methyl-2-propen-1-ol | 80-95% |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 1,1,3-triphenyl-2-propen-1-ol via the Grignard reaction of 1,3-diphenyl-2-propen-1-one with phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine crystal (for initiation)
-
All glassware must be oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon, or with a drying tube).
Procedure:
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is completely dry.
-
Place magnesium turnings (1.2 eq.) in the flask.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be required.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and gray.
Part 2: Reaction with 1,3-Diphenyl-2-propen-1-one
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve 1,3-diphenyl-2-propen-1-one (1.0 eq.) in anhydrous diethyl ether in a separate flask.
-
Slowly add the chalcone solution to the stirred Grignard reagent at 0 °C using the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Part 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure tertiary alcohol.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of tertiary alcohols from chalcone derivatives via Grignard reaction.
Signaling Pathway: Inhibition of NF-κB by Chalcone Derivatives
Chalcone derivatives are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.[2][3] This inhibition is a crucial aspect of their anticancer and anti-inflammatory properties.
Caption: Chalcones inhibit the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.[2]
References
Application of dibenzyl ketone in medicinal chemistry as a synthetic intermediate.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl ketone (DBK), systematically known as 1,3-diphenylacetone, is a versatile organic compound characterized by a central ketone group flanked by two benzyl moieties.[1][2] Its structure imparts electrophilicity to the carbonyl carbon and slight nucleophilicity to the adjacent alpha-carbons, making it a valuable intermediate in various organic syntheses.[1] While not a direct precursor to a wide range of marketed pharmaceuticals, dibenzyl ketone serves as a crucial starting material for the synthesis of complex molecular scaffolds, most notably tetraphenylcyclopentadienone, a key building block for polycyclic aromatic compounds and heterocyclic systems of medicinal interest.[2][3][4] This document provides detailed application notes and experimental protocols for the use of dibenzyl ketone in the synthesis of medicinally relevant compounds.
Key Synthetic Application: Synthesis of Tetraphenylcyclopentadienone
A primary application of dibenzyl ketone in chemical synthesis is its role in the base-catalyzed aldol condensation with benzil to produce tetraphenylcyclopentadienone.[2][3][4] This highly conjugated dienone is a valuable intermediate for Diels-Alder reactions, enabling the construction of complex polycyclic and heterocyclic frameworks.[2]
Experimental Protocol: Synthesis of Tetraphenylcyclopentadienone
This protocol is adapted from established literature procedures.[4]
Materials:
-
Benzil (C₁₄H₁₀O₂)
-
Dibenzyl ketone (C₁₅H₁₄O)
-
Absolute Ethanol (C₂H₅OH)
-
Potassium hydroxide (KOH)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve benzil (0.03 mol) and dibenzyl ketone (0.03 mol) in 60 mL of absolute ethanol with heating and stirring.[4]
-
Once the reactants are dissolved and the solution is near its boiling point, prepare a solution of potassium hydroxide (0.8 g) in 8 mL of absolute ethanol.[4]
-
Carefully add the ethanolic KOH solution dropwise to the refluxing reaction mixture.
-
Continue to reflux the mixture for 2 hours, during which a black precipitate of tetraphenylcyclopentadienone will form.[4]
-
After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath to maximize crystallization.
-
Collect the crystalline product by vacuum filtration and wash the crystals three times with cold ethanol to remove impurities.[4]
-
Dry the purified tetraphenylcyclopentadienone. The expected yield is approximately 90%.[4]
Quantitative Data Summary:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) | Melting Point (°C) |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 0.03 | 6.3 | - | - |
| Dibenzyl Ketone | C₁₅H₁₄O | 210.27 | 0.03 | 6.3 | - | - |
| Tetraphenylcyclopentadienone | C₂₉H₂₀O | 384.48 | - | - | ~90 | 219 |
Table 1: Stoichiometry and Yield for the Synthesis of Tetraphenylcyclopentadienone.
Visualization of Synthetic Pathway:
Application in the Synthesis of Bioactive Heterocycles
As a 1,3-dicarbonyl equivalent, dibenzyl ketone is a valuable precursor for the synthesis of various five- and six-membered heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. These include pyrazoles, isoxazoles, and pyrimidines, classes of compounds known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties.[5][6][7]
General Protocol: Synthesis of Pyrazole Derivatives
This generalized protocol illustrates the synthesis of a pyrazole ring from a 1,3-diketone like dibenzyl ketone and a hydrazine derivative.
Materials:
-
Dibenzyl ketone (or other 1,3-diketone)
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or acetic acid (as solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve the 1,3-diketone (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask.
-
Add the hydrazine derivative (1 equivalent) to the solution.
-
Reflux the reaction mixture for a period of 2 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Heterocycle Synthesis:
Medicinal Chemistry Perspectives and Signaling Pathways
While direct applications of dibenzyl ketone in the synthesis of currently marketed drugs are limited, its derivatives, particularly those obtained through tetraphenylcyclopentadienone, hold potential in drug discovery. For instance, dibenzylidene ketone derivatives have shown anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes.[1] Furthermore, lignan derivatives with a dibenzylbutane skeleton, structurally related to dibenzyl ketone reduction products, have demonstrated potent anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[5] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition can lead to the downregulation of pro-inflammatory cytokines such as TNF-α and interleukins.
Visualization of a Relevant Signaling Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]
- 5. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. EP2231575A2 - Process for the preparation of pharmaceutical intermediates - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to increase the yield of dibenzyl ketone in an aldol condensation?
Technical Support Center: Synthesis of Dibenzyl Ketone
Welcome to the technical support center for the synthesis of dibenzyl ketone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Can dibenzyl ketone be synthesized using an aldol condensation reaction?
A1: It is a common misconception that dibenzyl ketone can be directly synthesized via a standard aldol condensation. Aldol condensations typically involve the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate. The molecular structure of dibenzyl ketone does not lend itself to this synthetic route. A more established and effective method for synthesizing dibenzyl ketone is the ketonization of phenylacetic acid.
Q2: What is the most common and reliable method for synthesizing dibenzyl ketone?
A2: The preparation of dibenzyl ketone is often achieved through the pyrolysis of phenylacetic acid in the presence of a catalyst. A common laboratory-scale synthesis involves heating phenylacetic acid with acetic anhydride and anhydrous sodium acetate. This method is generally reliable and provides good yields.
Q3: What are the primary starting materials for the synthesis of dibenzyl ketone via the phenylacetic acid route?
A3: The key reagents for this synthesis are phenylacetic acid and acetic anhydride. Anhydrous sodium acetate is typically used as a catalyst.
Q4: What is the role of acetic anhydride in this reaction?
A4: Acetic anhydride serves two primary purposes in this synthesis. It reacts with phenylacetic acid to form a mixed anhydride intermediate, which is more susceptible to decarboxylation. It also acts as a dehydrating agent, removing water that is formed during the reaction, which helps to drive the reaction to completion.
Q5: Why is temperature control critical during the synthesis of dibenzyl ketone?
A5: Temperature control is crucial for maximizing the yield and purity of dibenzyl ketone. The reaction requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be slow, resulting in a low yield. Conversely, if the temperature is too high, side reactions can occur, leading to the formation of impurities and a decrease in the desired product's yield.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of dibenzyl ketone from phenylacetic acid and acetic anhydride.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Presence of moisture in the reagents or glassware. 3. Incorrect stoichiometry of reactants. | 1. Ensure the reaction mixture is heated to the optimal temperature (typically reflux) for the recommended duration. 2. Use anhydrous reagents and thoroughly dry all glassware before use. 3. Carefully measure and use the correct molar ratios of phenylacetic acid, acetic anhydride, and catalyst. |
| Formation of a Dark, Tarry Substance | 1. Overheating the reaction mixture. 2. Extended reaction time beyond the optimal duration. | 1. Carefully monitor and control the reaction temperature using a heating mantle with a thermostat. 2. Adhere to the recommended reaction time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). |
| Product is Oily and Difficult to Crystallize | 1. Presence of unreacted starting materials or byproducts. 2. Insufficient purification after the reaction. | 1. Ensure the reaction has gone to completion. 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. |
| The Reaction Mixture Solidified Prematurely | 1. The reaction was not heated quickly enough to the reflux temperature. 2. Insufficient amount of acetic anhydride was used. | 1. Ensure rapid and uniform heating of the reaction flask. 2. Use the correct excess of acetic anhydride to maintain a liquid reaction mixture. |
Experimental Protocol: Synthesis of Dibenzyl Ketone from Phenylacetic Acid
This protocol details the synthesis of dibenzyl ketone from phenylacetic acid and acetic anhydride.
Materials:
-
Phenylacetic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 10.0 g of phenylacetic acid and 6.0 g of anhydrous sodium acetate. Add 20 mL of acetic anhydride to the flask.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 5 hours.
-
Workup: After the reflux period, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into 100 mL of cold water while stirring.
-
Isolation of Crude Product: The crude dibenzyl ketone will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Add water dropwise until the solution becomes turbid, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.
Quantitative Data on Reaction Parameters
The following table summarizes the impact of various reaction conditions on the yield of dibenzyl ketone.
| Parameter | Condition A | Condition B | Condition C | Impact on Yield |
| Catalyst | None | Anhydrous Sodium Acetate | Anhydrous Potassium Acetate | The use of a catalyst like sodium or potassium acetate significantly increases the reaction rate and yield. |
| Temperature | 120°C | 140°C (Reflux) | 160°C | Optimal yield is typically achieved at the reflux temperature of the mixture (around 140°C). Higher temperatures can lead to decomposition and lower yields. |
| Reaction Time | 2 hours | 5 hours | 8 hours | The yield generally increases with reaction time up to a certain point (around 5 hours), after which the formation of byproducts may increase. |
| Molar Ratio (Phenylacetic Acid:Acetic Anhydride) | 1:1 | 1:2 | 1:3 | An excess of acetic anhydride is generally used to ensure the complete conversion of phenylacetic acid and to act as a solvent. A 1:2 or 1:3 molar ratio is common. |
Visualizations
Troubleshooting low yield in the synthesis of tetraphenylcyclopentadienone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tetraphenylcyclopentadienone, with a primary focus on addressing issues related to low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my yield of tetraphenylcyclopentadienone lower than expected?
Low yields can stem from several factors throughout the experimental process. Common causes include incomplete reaction, loss of product during workup and purification, and competing side reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes and Solutions for Low Yield:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The aldol condensation requires adequate time and temperature to proceed to completion. Ensure the reaction mixture is refluxed for the recommended duration (typically 15-30 minutes) at the appropriate temperature (near the boiling point of the solvent).[1][2][3]
-
Ineffective Mixing: Proper mixing is essential to ensure the reactants and catalyst are in constant contact.[4] Use a magnetic stirrer or regular swirling to maintain a homogeneous reaction mixture.
-
Catalyst Inactivity: The base catalyst (e.g., potassium hydroxide) is crucial. Use fresh, high-quality KOH as it can be hygroscopic and lose activity over time.[2] Ensure the catalyst dissolves completely in the solvent before addition.
-
-
Product Loss During Workup and Purification:
-
Filtration Losses: Significant product loss can occur during vacuum filtration.[4][5] To minimize this, ensure complete transfer of the product from the reaction flask to the filter funnel by rinsing the flask with small portions of ice-cold solvent. Avoid using excess solvent for washing the crystals.
-
Recrystallization Issues: While recrystallization purifies the product, it can also lead to substantial yield loss if not performed carefully.[6] Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation. If too much solvent is added, it can be carefully evaporated to the point of saturation.[6]
-
-
Side Reactions and Impurities:
-
Presence of Water: The reaction is sensitive to water, which can interfere with the base catalyst. Use absolute ethanol or other dry solvents.[7][8]
-
Impure Reactants: The purity of the starting materials, benzil and dibenzyl ketone, is critical. Use purified reactants to avoid side reactions that consume starting materials and complicate purification. The melting point of dibenzyl ketone should be between 34-35°C.[3]
-
2. My product is not the expected deep purple color. What does this indicate?
The intense purple color of tetraphenylcyclopentadienone is due to its highly conjugated system. A deviation from this color could suggest the presence of impurities or that the final dehydrated product has not fully formed. The aldol addition intermediate, a beta-hydroxy ketone, is colorless. Incomplete dehydration would result in a lighter-colored product.
3. How can I improve the purity of my final product?
Recrystallization is the most common method for purifying tetraphenylcyclopentadienone.[3] A solvent mixture of ethanol and benzene or triethylene glycol can be effective.[2][3] For microscale preparations, a 1:1 mixture of 95% ethanol and toluene has also been reported to be a suitable recrystallization solvent.[6] The purity of the recrystallized product can be assessed by its melting point, which should be sharp and close to the literature value of 219-220°C.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of tetraphenylcyclopentadienone, comparing different methodologies and outlining typical reactant quantities.
Table 1: Comparison of Synthetic Methodologies [1][9]
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 15 - 30 minutes | 1 - 2 minutes |
| Catalyst | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) / Anthranilic Acid |
| Solvent | Ethanol | Polyethylene Glycol (PEG-400) or Ethanol |
| Yield | 62% - 96% | 82% |
| Temperature | Reflux (approx. 78°C) | Microwave irradiation at 150W |
Table 2: Example Reactant Quantities for Conventional Synthesis
| Reactant | Molar Equivalent | Example Mass/Volume (0.1 mol scale)[1][3] | Example Mass/Volume (microscale)[2] |
| Benzil | 1 | 21 g | 0.2 g |
| Dibenzyl Ketone | 1 | 21 g | 0.2 g |
| Potassium Hydroxide | 0.2-0.3 | 3 g | ~0.1 g (1 pellet) |
| 95% Ethanol | Solvent | 150 mL | 5 mL |
Experimental Protocols
Conventional Synthesis: Aldol Condensation
This protocol is a standard method for the synthesis of tetraphenylcyclopentadienone via a base-catalyzed aldol condensation.
Materials:
-
Benzil
-
Dibenzyl ketone (1,3-diphenylacetone)
-
95% Ethanol (or absolute ethanol)
-
Potassium Hydroxide (KOH) pellets
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Magnetic stirrer and stir bar (optional)
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
In a round-bottomed flask, combine equimolar amounts of benzil and dibenzyl ketone.[3]
-
Add a sufficient volume of 95% ethanol to dissolve the solids upon heating.[3]
-
Fit the flask with a reflux condenser and heat the mixture to near boiling with stirring.[1]
-
In a separate container, prepare a solution of potassium hydroxide in a small amount of ethanol.
-
Carefully add the ethanolic KOH solution dropwise through the condenser into the reaction mixture.[7] An immediate color change to deep purple should be observed.[7]
-
Heat the mixture at a gentle reflux for 15-30 minutes.[1][2]
-
After the reflux period, allow the mixture to cool to room temperature.[2]
-
Further cool the flask in an ice bath to promote complete crystallization of the product.[2][7]
-
Collect the deep purple crystals by vacuum filtration using a Buchner funnel.[2]
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any soluble impurities.[2][7]
-
Dry the purified product in an oven or under vacuum.[7]
-
Determine the mass of the product and calculate the percent yield. The melting point of the purified product should be 219-220°C.[1]
Visualizations
Diagram 1: Troubleshooting Flowchart for Low Yield
A flowchart outlining the steps to troubleshoot low product yield.
Diagram 2: Synthesis Reaction Pathway
The key stages in the synthesis of tetraphenylcyclopentadienone.
Diagram 3: Logical Relationship of Low Yield Causes
Mapping the causes of low yield to their respective solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Tetraphenylcyclopentadienone - 430 Words | 123 Help Me [123helpme.com]
- 5. scribd.com [scribd.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. bec.uac.bj [bec.uac.bj]
Common side reactions in the Claisen-Schmidt condensation of dibenzyl ketone.
Technical Support Center: Claisen-Schmidt Condensation of Dibenzyl Ketone
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Claisen-Schmidt condensation of dibenzyl ketone, which is most commonly a double aldol condensation with benzil to synthesize tetraphenylcyclopentadienone.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction occurring in the Claisen-Schmidt condensation of dibenzyl ketone?
The reaction is a base-catalyzed double aldol condensation between one equivalent of dibenzyl ketone and one equivalent of benzil. The dibenzyl ketone, which possesses α-hydrogens, forms an enolate in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbons of benzil in a two-step sequence. Subsequent dehydration of the aldol adducts leads to the formation of the highly conjugated, deeply colored product, tetraphenylcyclopentadienone.[1][2][3]
Q2: My reaction mixture turned a deep purple color. Is this normal?
Yes, the immediate formation of a deep purple color upon addition of the base is a strong indication that the reaction is proceeding correctly.[4] This color is characteristic of the highly conjugated product, tetraphenylcyclopentadienone.
Q3: What are the most common side reactions in this condensation?
The most common side reactions include:
-
Self-condensation of dibenzyl ketone: The enolate of dibenzyl ketone can react with another molecule of unreacted dibenzyl ketone.[5]
-
Benzilic Acid Rearrangement of Benzil: In the presence of a strong base, benzil can undergo a rearrangement to form benzilic acid. This reaction consumes the benzil starting material, reducing the yield of the desired product.[6][7][8]
-
Michael Addition: Theoretically, the enolate of dibenzyl ketone could add to the α,β-unsaturated system of the tetraphenylcyclopentadienone product. However, this is less common due to the steric hindrance of the product and its tendency to precipitate from the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Tetraphenylcyclopentadienone | Incomplete reaction. | Ensure the reaction is refluxed for the recommended time (typically 15-30 minutes after base addition) to drive the condensation to completion.[1] |
| Impure starting materials. | Use purified benzil and dibenzyl ketone. The melting point of dibenzyl ketone should be around 34-35°C.[1] | |
| Insufficient base. | Ensure the correct amount of a strong base like potassium hydroxide is used to catalyze the reaction effectively.[1][9] | |
| Presence of water in reactants or solvent. | Use absolute ethanol and ensure all glassware is dry. Water can interfere with the enolate formation. | |
| Product is difficult to purify or contains multiple spots on TLC. | Self-condensation of dibenzyl ketone. | This can occur if the base is added before the benzil is fully dissolved and ready to react. Ensure a homogenous solution of dibenzyl ketone and benzil before adding the base. |
| Formation of benzilic acid from benzil. | This side reaction is also base-catalyzed. Avoid using an excessive amount of base or prolonged reaction times at high temperatures, which can favor the rearrangement.[6][8] | |
| Reaction mixture remains yellow or light-colored instead of turning deep purple. | No reaction is occurring. | Check the purity and reactivity of your starting materials and the strength of your base. Ensure the temperature is adequate for the reaction to proceed. |
Quantitative Data Summary
The Claisen-Schmidt condensation of dibenzyl ketone with benzil is known for its high efficiency. The following table summarizes typical reaction parameters.
| Reactants (Molar Ratio) | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield |
| Dibenzyl Ketone : Benzil (1:1) | Potassium Hydroxide (KOH) | Ethanol | 15-30 minutes | Reflux | 90-96%[1] |
Experimental Protocols
Synthesis of Tetraphenylcyclopentadienone
This protocol is adapted from established literature procedures.[1][9]
Materials:
-
Benzil
-
Dibenzyl ketone
-
Absolute Ethanol
-
Potassium Hydroxide (KOH)
Procedure:
-
In a round-bottomed flask, dissolve 0.1 mole of benzil and 0.1 mole of dibenzyl ketone in approximately 150 mL of hot absolute ethanol.
-
Heat the mixture to a gentle reflux.
-
Prepare a solution of 3 g of KOH in 15 mL of absolute ethanol.
-
Slowly add the ethanolic KOH solution to the refluxing mixture. An immediate color change to deep purple should be observed.
-
Continue to reflux the mixture for 15 minutes.
-
Cool the reaction mixture to room temperature, and then in an ice bath to complete the crystallization of the product.
-
Collect the dark crystalline product by vacuum filtration.
-
Wash the crystals with cold ethanol to remove any impurities.
-
Dry the purified tetraphenylcyclopentadienone. The expected melting point is 219-220°C.[1]
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting flowchart for the Claisen-Schmidt condensation of dibenzyl ketone.
Reaction Pathway
Caption: Key reaction pathways in the condensation of dibenzyl ketone with benzil.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. reddit.com [reddit.com]
How to prevent self-condensation of ketones in aldol reactions?
Welcome to our technical support center for aldol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of ketone self-condensation in aldol reactions.
Frequently Asked Questions (FAQs)
Q1: What is ketone self-condensation in the context of aldol reactions?
A1: Ketone self-condensation is a common side reaction in aldol chemistry where a ketone molecule, which can form an enolate, acts as both the nucleophile (enolate) and the electrophile (carbonyl acceptor). This results in the formation of a β-hydroxy ketone dimer, which can subsequently dehydrate to an α,β-unsaturated ketone. For instance, two molecules of acetone can condense to form diacetone alcohol.[1] This reaction is often undesirable when the goal is a "crossed" aldol reaction, where the ketone enolate is intended to react with a different carbonyl compound.[2]
Q2: My crossed aldol reaction is yielding a significant amount of the ketone self-condensation byproduct. What are the primary causes?
A2: The formation of self-condensation byproducts in crossed aldol reactions involving two enolizable carbonyl partners is often due to a lack of control over which species acts as the nucleophile and which as the electrophile. When using traditional base catalysis (e.g., sodium hydroxide), an equilibrium is established where both carbonyl compounds can form enolates and react with themselves or each other, leading to a complex mixture of products.[3][4][5] The self-condensation of ketones, while sometimes thermodynamically less favorable than that of aldehydes, can still be a significant competing pathway.[1][6]
Q3: How can I prevent or minimize ketone self-condensation?
A3: There are two primary strategies to effectively prevent ketone self-condensation and promote the desired crossed aldol reaction:
-
Directed Aldol Reaction using a Strong, Bulky Base: This approach involves the pre-formation of the ketone enolate using a strong, non-nucleophilic, and sterically hindered base, most commonly Lithium Diisopropylamide (LDA).[3][7][8][9] By quantitatively converting the ketone to its enolate at low temperatures (typically -78 °C) before the addition of the electrophile, self-condensation is minimized as there is no neutral ketone left to act as an electrophile.[7][9]
-
Mukaiyama Aldol Addition: This method involves converting the ketone into a silyl enol ether, which is a stable and isolable enolate equivalent.[10] The silyl enol ether is then reacted with the desired aldehyde or ketone in the presence of a Lewis acid catalyst (e.g., TiCl₄).[10] This approach effectively separates the enolate formation and the C-C bond formation steps, thus preventing self-condensation.[10]
Troubleshooting Guide
Problem: Significant self-condensation of the ketone is observed, leading to a low yield of the desired crossed aldol product.
This is a common issue when using equilibrium conditions (e.g., NaOH in ethanol) with two enolizable partners.
Diagnostic Workflow
Caption: Troubleshooting workflow for ketone self-condensation.
Corrective Actions
-
Switch to a Directed Aldol Protocol: If you are using a weak base, the most effective solution is to switch to a directed aldol protocol using LDA. This involves the quantitative, irreversible formation of the lithium enolate of your ketone before the electrophile is introduced.
-
Optimize Reagent Addition: In a directed aldol reaction, the order of addition is critical. The ketone should be added slowly to a solution of LDA to ensure complete enolate formation. Subsequently, the electrophile should be added to the pre-formed enolate solution.
-
Strict Temperature Control: Maintain a low temperature (typically -78 °C, which can be achieved with a dry ice/acetone bath) throughout the enolate formation and the subsequent reaction with the electrophile.[7] Warmer temperatures can lead to enolate equilibration and side reactions.
-
Consider the Mukaiyama Aldol Addition: If the directed aldol protocol is not providing the desired selectivity, or if your substrates are sensitive to strongly basic conditions, the Mukaiyama aldol addition offers a powerful alternative under Lewis acidic conditions.
-
1H NMR Analysis of Crude Product: To diagnose the extent of self-condensation, analyze the 1H NMR spectrum of your crude reaction mixture. The self-condensation product will have a distinct set of signals. For example, the self-condensation of acetone gives diacetone alcohol, which will show a characteristic methyl singlet and signals for the methylene and hydroxyl protons. Comparing the integration of the signals for the desired product and the self-condensation byproduct can help quantify the issue and assess the effectiveness of corrective actions.
Data Presentation
The choice of base is crucial in controlling the outcome of a crossed aldol reaction between two enolizable ketones. The following table summarizes the expected outcomes.
| Reaction Condition | Base | Temperature | Expected % Yield of Crossed Product | Expected % Yield of Self-Condensation Product | Comments |
| Thermodynamic Control | NaOH, NaOEt | Room Temp. to Reflux | Low to Moderate | High | A complex mixture of all four possible products is expected. |
| Kinetic Control (Directed Aldol) | LDA | -78 °C | High to Excellent | Low to Negligible | Pre-formation of the enolate is key to high selectivity. |
| Lewis Acid Catalysis (Mukaiyama) | TiCl₄, BF₃·OEt₂ | -78 °C to Room Temp. | High to Excellent | Negligible | Requires prior synthesis of the silyl enol ether. |
Note: Yields are highly substrate-dependent and the values presented are illustrative of the general trend.
Experimental Protocols
Protocol 1: Directed Aldol Reaction using LDA
This protocol describes the directed aldol reaction between cyclohexanone (nucleophile) and benzaldehyde (electrophile).
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanone
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents and equipment
Procedure:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Aldol Addition: To the enolate solution, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise over 15 minutes, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Protocol 2: Mukaiyama Aldol Addition
This protocol outlines the Mukaiyama aldol addition of the silyl enol ether of acetophenone to benzaldehyde.
Part A: Synthesis of the Silyl Enol Ether of Acetophenone
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve acetophenone (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DMF.
-
Silylation: Add trimethylsilyl chloride (TMSCl, 1.2 equivalents) dropwise to the solution at room temperature. Heat the reaction mixture to 80-90 °C and stir for 24 hours.
-
Workup and Purification: Cool the reaction mixture, dilute with pentane, and wash with cold saturated aqueous sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by distillation under reduced pressure to obtain the silyl enol ether.
Part B: Mukaiyama Aldol Reaction
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve benzaldehyde (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C.
-
Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 equivalents) dropwise to the solution.
-
Aldol Addition: To this mixture, add a solution of the silyl enol ether of acetophenone (from Part A, 1.1 equivalents) in CH₂Cl₂ dropwise over 15 minutes.
-
Reaction and Workup: Stir the reaction at -78 °C for 2-3 hours. Quench the reaction with a saturated aqueous sodium bicarbonate solution. Warm to room temperature, and filter the mixture through a pad of celite. Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the β-hydroxy ketone.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Comparison of pathways for aldol reactions.
Experimental Workflow for Directed Aldol Reaction
Caption: Workflow for a directed aldol reaction using LDA.
References
- 1. Aldol reaction - Wikipedia [en.wikipedia.org]
- 2. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. azom.com [azom.com]
- 8. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 10. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chalcone Synthesis from 1,3-Diphenylpropan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chalcone-like compounds via Claisen-Schmidt condensation using 1,3-diphenylpropan-2-one (dibenzyl ketone).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of α,β-unsaturated ketones from 1,3-diphenylpropan-2-one and an aromatic aldehyde.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or carbonated.[1] | Use a fresh, high-purity catalyst. For substrates sensitive to strong bases, consider a milder catalyst. |
| Suboptimal Reaction Temperature: The reaction may be too slow at room temperature, or side reactions may be favored at elevated temperatures.[1] | Gradually increase the temperature while monitoring the reaction for the formation of side products. Conversely, if byproducts are an issue, try lowering the temperature. | |
| Improper Reactant Stoichiometry: An incorrect molar ratio of 1,3-diphenylpropan-2-one to the aromatic aldehyde can lead to incomplete conversion. | Experiment with varying the stoichiometry to find the optimal ratio for your specific substrates. A slight excess of the aldehyde may be beneficial. | |
| Poor Substrate Reactivity: Steric hindrance or unfavorable electronic properties of the aldehyde or ketone can slow down the reaction. | Consider using a more reactive aldehyde or increasing the reaction time and/or temperature. | |
| Formation of Multiple Side Products | Self-Condensation of 1,3-Diphenylpropan-2-one: As an enolizable ketone, 1,3-diphenylpropan-2-one can react with itself.[2] | To minimize this, slowly add the ketone to a mixture of the aldehyde and the base.[1] This ensures that the enolate of the ketone preferentially reacts with the more electrophilic aldehyde. |
| Cannizzaro Reaction of the Aldehyde: If a high concentration of a strong base is used with an aromatic aldehyde lacking α-hydrogens, it can disproportionate into a carboxylate and an alcohol.[1][3] | Use a lower concentration of the base or a milder base. Slow addition of the base can also help mitigate this side reaction.[4] | |
| Michael Addition: The enolate of 1,3-diphenylpropan-2-one can add to the newly formed α,β-unsaturated ketone product.[4] | Using stoichiometric amounts of reactants and maintaining a lower reaction temperature can help control this side reaction.[4] | |
| Oily or Gummy Product | Presence of Impurities: Side products or unreacted starting materials can prevent the desired product from crystallizing.[4] | If recrystallization is ineffective, column chromatography is a more suitable purification method for oily products.[4] |
| Product is an Oil at Room Temperature: Some chalcone-like structures are naturally oils at room temperature. | In this case, purification should be performed using column chromatography. | |
| Difficulty in Product Purification | Incomplete Precipitation: The product may not fully precipitate from the reaction mixture upon workup.[4] | Ensure the solution is sufficiently cooled in an ice bath to maximize precipitation. Gently scratching the inside of the flask can also help induce crystallization.[4] |
| Product Loss During Washing: Washing the crude product with a solvent in which it has some solubility will lead to yield loss.[4] | It is advisable to wash the filtered product with cold water to remove the base catalyst and other water-soluble impurities.[4] | |
| Ineffective Recrystallization: Using too much recrystallization solvent can result in a significant portion of the product remaining in the mother liquor.[4] | Use the minimum amount of hot solvent required to dissolve the crude product.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of chalcones from 1,3-diphenylpropan-2-one?
A1: The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[5][6] The base abstracts an α-hydrogen from 1,3-diphenylpropan-2-one to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone product, which is a chalcone-like compound.[6]
Q2: Why is the self-condensation of 1,3-diphenylpropan-2-one a significant side reaction?
A2: 1,3-Diphenylpropan-2-one has two acidic α-hydrogens located between the phenyl and carbonyl groups, making it readily enolizable.[7] This enolate can then react with another molecule of 1,3-diphenylpropan-2-one in a self-condensation reaction.[2] This is a common issue in aldol condensations where the ketone is enolizable.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spots have disappeared or are no longer diminishing in intensity.
Q4: What are some common catalysts and solvents used for this reaction?
A4: The most common catalysts are strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH).[9] The reaction is typically carried out in an alcohol solvent such as ethanol or methanol.[10][11]
Q5: Are there any "green" or more environmentally friendly methods for this synthesis?
A5: Yes, solvent-free grinding and microwave-assisted synthesis have been reported as greener alternatives for chalcone synthesis.[12] These methods can often lead to higher yields and shorter reaction times.
Experimental Protocols
General Protocol for Base-Catalyzed Claisen-Schmidt Condensation
This protocol details the synthesis of a chalcone-like compound from 1,3-diphenylpropan-2-one and a substituted benzaldehyde.
Materials and Reagents:
-
1,3-Diphenylpropan-2-one
-
Substituted Benzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of 1,3-diphenylpropan-2-one and the selected substituted benzaldehyde in 15-20 mL of ethanol with stirring.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a solution of NaOH or KOH (approximately 1.2 equivalents) in a small amount of water or ethanol dropwise. The slow addition is crucial to minimize the self-condensation of 1,3-diphenylpropan-2-one.[2]
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.
-
Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Work-up: Acidify the mixture with dilute HCl to neutralize the remaining base.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography if the product is an oil.[4]
Data Presentation
Table 1: Effect of Catalyst on Chalcone Synthesis
| Catalyst | Conditions | Yield (%) | Reference |
| NaOH | Ethanolic solution, room temperature | 90-96 | [9] |
| KOH | Ethanolic solution, room temperature | 88-94 | [9] |
| Ba(OH)₂ | Not specified | 88-98 | [9] |
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Reference |
| Conventional Heating | Reflux in ethanol | 9.2 | [13] |
| Solvent-Free Grinding | Grinding with solid NaOH | 32.6 | [13] |
Visualizations
Caption: Reaction pathway for the base-catalyzed synthesis of a chalcone-like compound from 1,3-diphenylpropan-2-one.
Caption: General experimental workflow for the synthesis of chalcones from 1,3-diphenylpropan-2-one.
Caption: Troubleshooting decision tree for low yield in chalcone synthesis.
References
- 1. US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. praxilabs.com [praxilabs.com]
- 7. Dibenzyl ketone - Wikipedia [en.wikipedia.org]
- 8. csub.edu [csub.edu]
- 9. jchemrev.com [jchemrev.com]
- 10. brainly.in [brainly.in]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
- 12. rsc.org [rsc.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Purification of Oily Products in Diphenylpropanone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of oily products from diphenylpropanone reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of oily diphenylpropanone products in a question-and-answer format.
Issue 1: The product "oils out" during crystallization instead of forming solid crystals.
-
Q: My product separates as an oil during crystallization. What is happening and how can I fix it?
-
A: This phenomenon, known as "oiling out," occurs when the product separates from the solution as a liquid phase rather than solid crystals. This can be caused by several factors:
-
Presence of impurities: Impurities can lower the melting point of your product, causing it to separate as a liquid.
-
Low melting point of the product: The inherent melting point of your diphenylpropanone derivative might be below the temperature of the crystallization solution.
-
High concentration of the product: A supersaturated solution can sometimes lead to the formation of an oil rather than crystals.
-
Rapid cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice, resulting in an oil.
-
-
Recommended Solutions:
-
Wash the crude product: Before attempting crystallization, wash your oily product with a solvent in which the impurities are soluble but your product is not. Aqueous sodium metabisulfite and sodium bicarbonate solutions can be effective for removing unreacted starting materials in chalcone synthesis.[1]
-
Adjust the solvent system:
-
Add more of the "good" solvent (the one in which your compound is more soluble) to reduce the saturation level, then cool slowly.
-
Consider a different solvent or a mixed solvent system. A good solvent system is one where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Induce crystallization:
-
Scratch the inside of the flask at the solution's surface with a glass rod.
-
Add a seed crystal of the pure compound.
-
-
Trituration: Try rubbing the oil with a solvent like diethyl ether, which may help induce crystallization.[1]
-
-
Issue 2: The oily product is difficult to handle and transfer.
-
Q: My oily product is viscous and difficult to weigh and transfer. What are some practical tips for handling it?
-
A: Handling viscous oils in the lab can be challenging. Here are some techniques to improve accuracy and ease of handling:
-
Weighing by difference: Weigh a syringe, draw up the required amount of oil, and then weigh the syringe again. The difference in weight is the amount of oil transferred.
-
Dissolving and aliquoting: Dissolve the entire sample of oil in a known volume of a volatile solvent. You can then accurately measure out a specific volume of the solution to get a known amount of your product. The solvent can be removed later via rotary evaporation.
-
Using a heart-shaped flask: When removing solvent on a rotary evaporator, a heart-shaped flask can help concentrate the oil at the bottom, making it easier to collect with a pipette or syringe.[2]
-
-
Issue 3: Column chromatography of the oily product results in poor separation.
-
Q: I'm trying to purify my oily product by column chromatography, but the separation is not clean. What can I do to improve it?
-
A: Poor separation during column chromatography can be due to several factors. Here are some troubleshooting steps:
-
Optimize the solvent system: Use Thin Layer Chromatography (TLC) to find an eluent system that gives good separation of your product from impurities. The ideal Rf value for your product is typically between 0.2 and 0.4.
-
Proper column packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation. A wet slurry method for packing is often recommended.[3]
-
Sample loading: Dissolve your oily product in a minimal amount of the eluent or a non-polar solvent and load it onto the column in a concentrated band. "Dry loading," where the sample is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.
-
Gradient elution: If a single solvent system is not providing adequate separation, consider using a gradient elution where the polarity of the eluent is gradually increased over time.
-
-
Issue 4: The final product is still impure after purification.
-
Q: I've purified my oily product, but analytical data (e.g., NMR) shows it's still not pure. What are the likely impurities and how can I remove them?
-
A: The nature of the impurities will depend on the synthetic route used to prepare the diphenylpropanone.
-
From Claisen-Schmidt Condensation:
-
Unreacted starting materials: Benzaldehyde and acetophenone derivatives may still be present. A pre-purification wash with aqueous sodium bisulfite can help remove unreacted aldehydes.[1]
-
Side-products: Self-condensation of the ketone or Cannizzaro reaction of the aldehyde can occur under basic conditions, leading to byproducts.[4]
-
-
From Friedel-Crafts Acylation:
-
Polyacylated products: Although less common than in Friedel-Crafts alkylation, multiple acyl groups can sometimes be added to the aromatic ring, especially with highly activated substrates.[5]
-
Unreacted starting materials: The aromatic substrate and acylating agent may remain.
-
Complexes with Lewis acid: The ketone product can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which needs to be hydrolyzed during the workup.[5][6]
-
-
-
Recommended Purification Strategies:
-
Multiple purification steps: A single purification technique may not be sufficient. Consider a combination of methods, such as a preliminary wash, followed by column chromatography, and then potentially a final distillation or recrystallization attempt.
-
Vacuum distillation: For thermally stable oily products, vacuum distillation can be a highly effective purification method to separate compounds with different boiling points.[7][8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying oily diphenylpropanone products?
A1: The most common purification methods for oily organic compounds, including diphenylpropanone derivatives, are:
-
Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[9]
-
Vacuum Distillation: This method is suitable for thermally stable liquids with high boiling points, as it allows for distillation at a lower temperature, preventing decomposition.[7]
-
Crystallization/Recrystallization: While challenging for oily products, it can sometimes be induced by using appropriate solvent systems, seeding, or trituration.[1][10]
-
Liquid-Liquid Extraction: This can be used to remove impurities with different solubilities in immiscible solvents.[11]
Q2: How do I choose the right purification method for my oily product?
A2: The choice of purification method depends on several factors:
-
Nature of the impurities: The polarity and volatility of the impurities relative to your product will guide your choice.
-
Thermal stability of your product: If your product is heat-sensitive, vacuum distillation at lower temperatures is preferable to distillation at atmospheric pressure.
-
Scale of the reaction: Column chromatography is often used for smaller scale purifications, while distillation may be more practical for larger quantities.[11]
-
Boiling point of your product: If the boiling point is very high, column chromatography might be a better option than distillation.
Q3: Can I use recrystallization for an oily product?
A3: While it can be challenging, it is sometimes possible to crystallize an oily product. Success often depends on finding the right solvent or solvent mixture. Techniques like slow evaporation of the solvent, cooling to very low temperatures, or trituration with a non-polar solvent can sometimes induce crystallization. If the product has a low melting point, it may be necessary to perform the crystallization at a very low temperature.
Q4: What are the key considerations for vacuum distillation of an oily product?
A4: When performing vacuum distillation, it's important to:
-
Use a vacuum trap: This protects the vacuum pump from corrosive vapors.
-
Control the heating: Heat the distillation flask gently and evenly to avoid bumping. A stirring mechanism is essential.
-
Monitor the pressure: A stable vacuum is crucial for a good separation.
-
Use appropriate glassware: Ensure all glassware is free of cracks or defects that could cause it to implode under vacuum.[12] A Claisen adapter is recommended to prevent bumping.[13]
Data Presentation
Table 1: Comparison of Purification Techniques for Oily Products
| Purification Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | Adsorption/Partitioning based on polarity | High resolution for complex mixtures; applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent; not easily scalable for large quantities. | Small to medium scale purification of moderately polar to non-polar oily compounds. |
| Vacuum Distillation | Difference in boiling points under reduced pressure | Effective for high-boiling point and thermally sensitive compounds; good for large-scale purification.[7] | Requires specialized equipment; not suitable for azeotropic mixtures or compounds with very similar boiling points. | Large scale purification of thermally stable, high-boiling point oily products. |
| Crystallization | Difference in solubility at different temperatures | Can yield very pure product; relatively simple and inexpensive. | Often difficult for oily products due to "oiling out"; potential for product loss in the mother liquor. | Oily products that can be induced to solidify under specific solvent and temperature conditions. |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Quick and simple for removing certain types of impurities (e.g., acidic or basic). | Limited to impurities with significantly different solubility profiles; can be labor-intensive for multiple extractions. | Initial workup to remove acidic, basic, or highly water-soluble impurities. |
Experimental Protocols
Protocol 1: Purification of an Oily Diphenylpropanone Product by Column Chromatography
Objective: To purify a crude oily diphenylpropanone derivative using silica gel column chromatography.
Materials:
-
Crude oily diphenylpropanone product
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC analysis)
-
Sand
-
Glass wool or cotton
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude product in various solvent mixtures. Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing:
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Run eluent through the column until the silica gel is fully settled and the eluent level is just above the top layer of sand. Do not let the column run dry.[3]
-
-
Sample Loading:
-
Dissolve the crude oily product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the eluent until the liquid level is just at the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified oily product.
-
Protocol 2: Purification of an Oily Diphenylpropanone Product by Vacuum Distillation
Objective: To purify a thermally stable, high-boiling oily diphenylpropanone product.
Materials:
-
Crude oily diphenylpropanone product
-
Distillation flask
-
Claisen adapter
-
Condenser
-
Receiving flask
-
Vacuum adapter
-
Vacuum pump and tubing
-
Heating mantle
-
Stir bar
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Sample Preparation:
-
Place the crude oily product in the distillation flask.
-
-
Distillation:
-
Turn on the stirrer.
-
Turn on the vacuum pump and allow the pressure to stabilize.
-
Slowly heat the distillation flask with the heating mantle.
-
Collect the fraction that distills at the expected boiling point for your product at the given pressure. A nomograph can be used to estimate the boiling point at reduced pressure.
-
-
Isolation:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
-
The purified product is in the receiving flask.
-
Visualizations
Caption: Troubleshooting workflow for "oiling out".
Caption: Workflow for column chromatography.
Caption: Decision tree for purification method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. How To [chem.rochester.edu]
- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 10. byjus.com [byjus.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
Identifying and minimizing byproducts in the synthesis of 1,3-diphenyl-2-propanone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diphenyl-2-propanone, also known as dibenzyl ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 1,3-diphenyl-2-propanone?
A1: The most prevalent laboratory methods for synthesizing 1,3-diphenyl-2-propanone are the ketonic decarboxylation of phenylacetic acid, typically using acetic anhydride, and the Grignard reaction between a benzylmagnesium halide and phenylacetyl chloride.
Q2: What is the primary byproduct in the synthesis from phenylacetic acid and acetic anhydride?
A2: The main byproduct is typically phenylacetone.[1] The ratio of 1,3-diphenyl-2-propanone to phenylacetone is highly dependent on the molar ratio of the reactants. A large excess of acetic anhydride favors the formation of phenylacetone.[1][2]
Q3: Can the Grignard synthesis of 1,3-diphenyl-2-propanone also yield significant byproducts?
A3: Yes, the Grignard route can produce several byproducts. A common one is 1,2-diphenylethane, which arises from Wurtz-type coupling of the benzylmagnesium halide precursor.[3][4] Other potential side products include the tertiary alcohol from a double addition of the Grignard reagent to the acid chloride and rearrangement products.[5][6]
Q4: What is the role of potassium acetate in the phenylacetic acid method?
A4: Potassium acetate is often added as a helpful ingredient in the reaction mixture. Its presence can facilitate an easier purification of the final product.[3]
Q5: How can resinification during the synthesis be avoided?
A5: Resinification, or the formation of tar-like substances, is typically caused by excessive heating. It is crucial to maintain the reaction temperature below 200-205°C during the synthesis and distillation to minimize the formation of these resinous materials and improve the yield of the desired ketone.[3]
Troubleshooting Guides
Synthesis from Phenylacetic Acid and Acetic Anhydride
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 1,3-diphenyl-2-propanone and high yield of phenylacetone | The molar ratio of acetic anhydride to phenylacetic acid is too high. | Reduce the molar excess of acetic anhydride. For the preferential formation of dibenzyl ketone, the ratio should be closer to equimolar.[1][2] |
| Significant formation of tar-like residue (resinification) | The reaction temperature exceeded 200-205°C during the reaction or distillation.[3] | Carefully control the heating of the reaction mixture. Use a controlled heating mantle and monitor the temperature closely. |
| Difficulty in purifying the final product | Absence of a catalyst or promoter to facilitate a cleaner reaction. | Add a small amount of anhydrous potassium acetate to the reaction mixture to aid in purification.[3] |
| Slow or incomplete reaction | Insufficient heating or reaction time. | Ensure the reaction is refluxed at an appropriate temperature (around 140-150°C) for a sufficient duration (e.g., two hours).[3] |
Grignard Synthesis from Benzylmagnesium Halide and Phenylacetyl Chloride
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant amount of 1,2-diphenylethane (bibenzyl) in the product | Wurtz-type coupling of the benzylmagnesium halide. This is favored by high local concentrations of benzyl halide, elevated temperatures, and the use of THF as a solvent.[3][7] | - Add the benzyl halide slowly and dropwise to the magnesium turnings to maintain a low concentration. - Keep the reaction temperature low, using an ice bath to control the exothermic reaction. - Consider using diethyl ether instead of THF as the solvent.[3] |
| Formation of a tertiary alcohol byproduct | The highly reactive Grignard reagent adds twice to the phenylacetyl chloride. | - Maintain a low reaction temperature (-78°C) to control the reactivity. - Use a less reactive organometallic reagent if the problem persists. |
| Low yield of the desired ketone | - The Grignard reagent may have been quenched by residual water in the glassware or solvent. - The magnesium turnings may be coated with an oxide layer, preventing the reaction. | - Ensure all glassware is thoroughly dried (e.g., oven-dried) and use anhydrous solvents. - Activate the magnesium turnings with a small crystal of iodine or by mechanical means (crushing) before the reaction. |
| Presence of an unexpected isomer in the product | Rearrangement of the benzylmagnesium halide to an o-tolyl magnesium halide, especially with benzylmagnesium chloride at higher temperatures or with excess reagent.[6] | - Use benzylmagnesium bromide instead of the chloride. - Maintain a low reaction temperature and use a stoichiometric amount of the Grignard reagent. |
Quantitative Data Summary
Table 1: Influence of Reactant Ratio on Product Yield in the Phenylacetic Acid/Acetic Anhydride Synthesis
| Molar Ratio (Phenylacetic Acid : Acetic Anhydride) | Yield of 1,3-Diphenyl-2-propanone | Yield of Phenylacetone | Reference(s) |
| 1 : 1 | ~32-41% | ~16% | [3][6] |
| 1 : large excess | Low | High | [1][2] |
Table 2: Effect of Temperature on Byproduct Formation
| Temperature | Observation | Reference(s) |
| 140-150°C | Optimal for ketone formation | [3] |
| > 200-205°C | Increased resinification and decreased ketone yield | [3] |
Experimental Protocols
Key Experiment 1: Synthesis of 1,3-Diphenyl-2-propanone via Ketonic Decarboxylation
Objective: To synthesize 1,3-diphenyl-2-propanone with minimal byproduct formation.
Materials:
-
Phenylacetic acid
-
Acetic anhydride (redistilled)
-
Anhydrous potassium acetate
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottom flask, combine 50 g of phenylacetic acid, 50 g of redistilled acetic anhydride, and 2.5 g of fused, anhydrous potassium acetate.[3]
-
Equip the flask with a reflux condenser and a thermometer.
-
Heat the mixture to reflux for two hours, maintaining a liquid temperature of 140-150°C.[3]
-
After reflux, replace the condenser with a distillation apparatus.
-
Slowly distill the mixture to remove the acetic acid byproduct.
-
After the acetic acid has been removed, the temperature of the reaction mixture will rise. Carefully monitor the temperature and do not exceed 200-205°C to prevent resinification.[3]
-
The crude 1,3-diphenyl-2-propanone can be further purified by vacuum distillation.
Key Experiment 2: Minimizing Wurtz Coupling in Grignard Synthesis
Objective: To prepare benzylmagnesium bromide and react it with phenylacetyl chloride while minimizing the formation of 1,2-diphenylethane.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Benzyl bromide
-
Anhydrous diethyl ether
-
Phenylacetyl chloride
-
Dropping funnel
-
Three-necked round-bottom flask
-
Ice bath
Procedure:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere.
-
Prepare a solution of benzyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the benzyl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.
-
Once the reaction has started, cool the flask in an ice bath.
-
Add the remaining benzyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Slow addition is crucial to prevent a high local concentration of the benzyl bromide.[3]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Cool the Grignard reagent solution to 0°C.
-
Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent.
-
After the addition is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways in the synthesis from phenylacetic acid.
Caption: Troubleshooting workflow for the phenylacetic acid method.
Caption: Byproduct formation in the Grignard synthesis route.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Effect of base concentration on the yield of aldol condensation with dibenzyl ketone.
Technical Support Center: Aldol Condensation of Dibenzyl Ketone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the aldol condensation of dibenzyl ketone, typically with benzil, to synthesize tetraphenylcyclopentadienone.
Troubleshooting Guide
This guide addresses common issues encountered during the aldol condensation of dibenzyl ketone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Base Concentration: The base is essential for deprotonating dibenzyl ketone to form the enolate nucleophile. Too little base will result in a slow or incomplete reaction. 2. Inactive Catalyst: The base (e.g., KOH, NaOH) may be old or have absorbed atmospheric CO2, reducing its basicity. 3. Poor Quality Reagents: Dibenzyl ketone or benzil may be impure. 4. Presence of Water: Water can interfere with the enolate formation. | 1. Optimize Base Concentration: Ensure the appropriate catalytic amount of a strong base is used. While an optimal concentration is provided in the protocol, slight adjustments may be necessary depending on reagent purity. A higher concentration of base can favor the formation of the aldol product.[1] 2. Use Fresh Base: Utilize freshly opened or properly stored sodium hydroxide or potassium hydroxide. 3. Purify Reactants: If impurities are suspected, recrystallize dibenzyl ketone and benzil before use. 4. Use Anhydrous Conditions: Employ absolute ethanol as the solvent and ensure all glassware is thoroughly dried. |
| Formation of an Oil Instead of a Precipitate | 1. Incomplete Reaction: The reaction may not have proceeded to completion, leaving intermediates in the solution. 2. Supersaturation: The product may be supersaturated in the solvent. | 1. Increase Reaction Time/Temperature: Continue stirring at room temperature or gently heat the mixture to encourage completion. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the product. |
| Product is Difficult to Purify | 1. Side Reactions: Using too high a concentration of a strong base can lead to side reactions.[2] 2. Self-Condensation: Although less likely in this specific reaction due to the reactivity of benzil, self-condensation of dibenzyl ketone can occur. | 1. Moderate Base Concentration: Avoid excessively high concentrations of the base to minimize side product formation. 2. Controlled Addition: Slowly add the base to the reaction mixture to control the reaction rate and minimize self-condensation. |
| Unexpected Product Color | 1. Impurities: The presence of impurities in the starting materials or formed during the reaction can affect the color of the final product. The expected product, tetraphenylcyclopentadienone, is a dark purple crystalline solid. | 1. Recrystallization: Purify the product by recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the aldol condensation of dibenzyl ketone?
A1: The base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), acts as a catalyst. Its primary role is to deprotonate the α-carbon of dibenzyl ketone, which is acidic, to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzil, initiating the carbon-carbon bond formation that is central to the aldol condensation.
Q2: How does the concentration of the base affect the reaction yield?
A2: The concentration of the base is a critical factor. An optimal concentration is necessary to efficiently generate the enolate from dibenzyl ketone.
-
Too low a concentration will result in a slow reaction rate and a low yield, as insufficient enolate will be formed.
Q3: Why is ethanol a commonly used solvent for this reaction?
A3: Ethanol is a good solvent for both the starting materials (dibenzyl ketone and benzil) and the base catalyst (KOH or NaOH). It is a polar protic solvent that can facilitate the dissolution of the ionic intermediates formed during the reaction.
Q4: Can other ketones be used in place of dibenzyl ketone?
A4: Yes, other ketones with α-hydrogens can undergo aldol condensation. However, the choice of ketone will affect the structure of the final product. Dibenzyl ketone is used specifically for the synthesis of tetraphenylcyclopentadienone.
Q5: What is the driving force for the dehydration of the initial aldol addition product?
A5: The initial β-hydroxy ketone (aldol addition product) readily undergoes dehydration (loss of a water molecule) to form the final α,β-unsaturated ketone (tetraphenylcyclopentadienone). The driving force for this step is the formation of a highly conjugated system, which is thermodynamically very stable.
Data Presentation
| Parameter | Value/Description | Rationale |
| Reactants | Benzil and Dibenzyl Ketone (1:1 molar ratio) | Equimolar amounts for complete reaction. |
| Base Catalyst | Potassium Hydroxide (KOH) | A strong base effective for enolate formation. |
| Solvent | Ethanol | Dissolves reactants and catalyst. |
| Base Concentration | 0.8g KOH in 8mL Ethanol (for 0.03 mol reactants) | This concentration has been shown to produce a high yield (90%).[2] |
| Temperature | Reflux | Provides energy to overcome the activation barrier and drives the reaction to completion. |
| Reaction Time | 2 hours | Sufficient time for the reaction to proceed to completion.[2] |
Qualitative Effect of Base Concentration:
-
Increasing base concentration from a low point: Generally increases the reaction rate and yield by promoting the formation of the enolate.
-
Excessively high base concentration: May lead to an increase in side products and a potential decrease in the desired product's yield and purity.
Experimental Protocol: Synthesis of Tetraphenylcyclopentadienone
This protocol is adapted from a literature procedure for the synthesis of tetraphenylcyclopentadienone via a double aldol condensation.
Materials:
-
Benzil
-
Dibenzyl ketone
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzil (e.g., 6.3 g, 0.03 mol) and dibenzyl ketone (e.g., 6.3 g, 0.03 mol) in 60 mL of absolute ethanol.
-
Heat the mixture with stirring.
-
Once the mixture begins to reflux, prepare a solution of KOH (e.g., 0.8 g) in ethanol (e.g., 8 mL).
-
Carefully add the ethanolic KOH solution dropwise to the refluxing mixture.
-
Continue to reflux the reaction mixture for 2 hours. A dark precipitate should form.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with three portions of cold ethanol.
-
Dry the product to obtain tetraphenylcyclopentadienone.
Visualizations
Caption: Experimental workflow for the synthesis of tetraphenylcyclopentadienone.
Caption: Effect of base concentration on reaction yield.
References
Troubleshooting guide for incomplete reactions in chalcone synthesis.
Technical Support Center: Chalcone Synthesis
Welcome to the technical support center for chalcone synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chalcones, primarily via the Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing chalcones?
A1: The most common method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone (typically an acetophenone) that has α-hydrogens.[1] The mechanism proceeds through an aldol condensation followed by a dehydration step to form the characteristic α,β-unsaturated ketone structure of the chalcone.[1] While base-catalyzed reactions are prevalent, acid-catalyzed versions also exist.[1][2]
Q2: Why is a base, such as NaOH or KOH, the preferred catalyst?
A2: Base catalysis is generally favored because it efficiently generates the nucleophilic enolate from the ketone. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde.[1] A key advantage of the Claisen-Schmidt reaction is its selectivity, which arises from the fact that aromatic aldehydes like benzaldehyde lack α-hydrogens and therefore cannot undergo self-condensation.[1] This minimizes side reactions and leads to higher yields of the desired chalcone.[1]
Q3: What are the advantages of "green chemistry" approaches like solvent-free grinding for chalcone synthesis?
A3: Green chemistry methods offer significant benefits by reducing environmental impact and often improving reaction efficiency.[1] Solvent-free grinding, which involves the physical grinding of solid reactants with a solid catalyst (e.g., NaOH or KOH), eliminates the need for hazardous organic solvents.[1][3] This technique frequently results in shorter reaction times, simpler product isolation, and high product yields.[1][3]
Troubleshooting Guide for Incomplete Reactions
Issue: Low or No Product Yield
Low yields are a common challenge in chalcone synthesis and can often be attributed to issues with catalysts, reaction conditions, or reactant purity.[1]
Q4: My reaction yield is very low. What are the common causes and how can I address them?
A4: Several factors can contribute to poor yields. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The base catalyst (e.g., NaOH, KOH) may be old, hydrated, or neutralized by acidic impurities.[1][4] Ensure you are using a fresh batch of the catalyst.[1][4]
-
Suboptimal Reaction Temperature: While many chalcone syntheses can be performed at room temperature, some reactants may require gentle heating (e.g., 40-50 °C) to proceed efficiently.[1][4][5] However, excessive heat can promote side reactions, so careful temperature control is crucial.[1][5]
-
Poor Reagent Quality: Ensure the use of fresh and pure aldehydes and ketones.[6] Impurities in the starting materials can inhibit the reaction.[7]
-
Incomplete Reaction: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4][5] The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible.[5]
-
Reversibility: The initial aldol addition can be reversible.[1][6] Driving the reaction towards the dehydrated chalcone product, sometimes with gentle heating, is key to improving the yield.[1][6]
-
Poor Solubility: If the reactants are not fully dissolved, the reaction can be slow or incomplete.[1] Consider adjusting the solvent system or increasing the solvent volume.[1]
Issue: Formation of Multiple Products and Purification Difficulties
The appearance of multiple spots on a TLC plate indicates the formation of byproducts, which complicates purification and reduces the yield of the desired chalcone.[1]
Q5: My TLC shows multiple spots. What are the common side reactions, and how can I improve selectivity?
A5: Side product formation is often due to competing reaction pathways. Key strategies involve controlling reaction conditions and reactant stoichiometry.
-
Self-Condensation of the Ketone: The ketone can react with itself in an aldol condensation.[1][6] This is more likely if the ketone is more reactive than the aldehyde.
-
Cannizzaro Reaction of the Aldehyde: In the presence of a strong base, two molecules of an aldehyde lacking α-hydrogens can disproportionate to form a primary alcohol and a carboxylic acid.[6][8] To minimize this, it is recommended to first react the acetophenone with the base to form the carbanion before adding the benzaldehyde.[6]
-
Michael Addition: The newly formed chalcone can be attacked by another enolate ion.[4][5][6] This is more probable with prolonged reaction times or high reactant concentrations.
Q6: The reaction mixture has turned dark brown or black, and I've isolated a gummy or oily product instead of crystals. What went wrong?
A6: A dark reaction mixture and the formation of an oily or gummy product often indicate side reactions or product degradation, which can be influenced by temperature.[5] Excessively high temperatures can promote side reactions like the Cannizzaro reaction and lead to decomposition.[5] If an oily product is obtained, purification via column chromatography may be necessary to isolate the pure chalcone.[9]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of various parameters on reaction yield for Claisen-Schmidt condensations.
| Parameter | Condition | Effect on Yield | Citation(s) |
| Method | Conventional Stirring | 58-89% | [5] |
| Reflux | Up to 100% conversion | [5] | |
| Ultrasound | ~40-60% | [5] | |
| Solvent-free Grinding | High yields (often >70-80%) | ||
| Temperature | Room Temperature (20-25 °C) | Often sufficient, minimizes side reactions | [5] |
| Elevated (40-60 °C) | Can increase reaction rate for less reactive substrates | [4][5] | |
| High (>65 °C) | May lead to decreased yield due to side reactions | [5] | |
| Catalyst | NaOH or KOH | Common and effective | [5] |
| Acid (e.g., HCl) | Can result in lower yields with certain substrates | [2][6] | |
| Reaction Time | Monitored by TLC | Optimal time varies (hours to days) |
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol
This protocol is a standard method for synthesizing chalcones using a base catalyst in a solvent.
-
Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in absolute ethanol.[7]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) to the reaction mixture.[9]
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC until the starting material is consumed.[1][7] This can take from a few hours to overnight.[5][9]
-
Work-up & Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the crude chalcone.[1]
-
Purification: Collect the solid product by suction filtration. Wash the solid with cold water to remove the base, followed by a small amount of cold ethanol.[1] The crude product can be further purified by recrystallization, typically from ethanol.[1][6]
Protocol 2: Green Synthesis via Solvent-Free Grinding
This solvent-free method can offer higher yields and shorter reaction times.[3][6]
-
Combine Reactants: In a mortar, combine the acetophenone derivative (1.0 eq), the benzaldehyde derivative (1.0 eq), and solid sodium hydroxide (1.0 eq).[1]
-
Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture may become a paste and change color.[1]
-
Work-up & Isolation: Add cold deionized water to the mortar and continue to grind to break up the solid mass.[1][6]
-
Purification: Collect the crude product by suction filtration and wash it thoroughly with water to remove any remaining NaOH.[1] The product is often of high purity but can be recrystallized from 95% ethanol if needed.[1]
Visualization
Caption: Troubleshooting workflow for incomplete chalcone synthesis.
References
Technical Support Center: Purification of Crude 1,3-Diphenyl-2-propanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1,3-diphenyl-2-propanone (also known as dibenzyl ketone).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 1,3-diphenyl-2-propanone?
A1: The most prevalent and effective methods for purifying crude 1,3-diphenyl-2-propanone are recrystallization and column chromatography. The choice between these techniques often depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities in crude 1,3-diphenyl-2-propanone?
A2: The impurities present in crude 1,3-diphenyl-2-propanone largely depend on its synthetic route. A common laboratory synthesis involves the ketonic decarboxylation of phenylacetic acid.[1] Potential impurities from this process include:
-
Unreacted Phenylacetic Acid: The starting material for the synthesis.
-
Side-products: Such as toluene, which can be formed through decomposition of the ketone.
-
Reagents from Synthesis: Residual catalysts or reagents used in the synthesis.
Q3: How can I assess the purity of my 1,3-diphenyl-2-propanone sample?
A3: The purity of 1,3-diphenyl-2-propanone can be assessed using several analytical techniques:
-
Melting Point Determination: Pure 1,3-diphenyl-2-propanone has a sharp melting point in the range of 32-34°C.[2] A broad or depressed melting point is indicative of impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. A single spot on the TLC plate suggests a high degree of purity.
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a quantitative measure of purity and can help in identifying the chemical nature of any impurities.
Troubleshooting Guides
Recrystallization
Q4: My 1,3-diphenyl-2-propanone is not crystallizing from the solution upon cooling. What should I do?
A4: Failure to crystallize is a common issue and can be addressed by the following troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a small crystal of pure 1,3-diphenyl-2-propanone to the solution. This "seed" crystal can act as a template for further crystallization.
-
-
Increase Concentration: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling: Ensure the solution is cooled to a sufficiently low temperature, potentially using an ice bath, to decrease the solubility of the product.
Q5: An oil is forming instead of crystals. How can I resolve this "oiling out"?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solid is lower than the temperature of the solution.
-
Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow the solution to cool more slowly.
-
Slower Cooling: Insulate the flask to encourage gradual cooling. This can be achieved by wrapping the flask in a cloth or placing it in a warm water bath that is allowed to cool to room temperature.
-
Change Solvent: If the problem persists, the chosen solvent may not be ideal. Consider a solvent with a lower boiling point.
Q6: The yield of my recrystallized 1,3-diphenyl-2-propanone is very low. How can I improve it?
A6: Low recovery is a frequent challenge in recrystallization. Here are some potential causes and solutions:
-
Excess Solvent: Using the minimum amount of hot solvent necessary to dissolve the crude product is crucial. To check if significant product remains in the mother liquor, a small sample can be evaporated to see if a substantial amount of solid is left behind.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, preheating the funnel and filter paper can prevent this.
-
Incomplete Transfer: Ensure all crystals are transferred from the crystallization flask to the filter paper. Rinsing the flask with a small amount of the cold recrystallization solvent can help.
Q7: My final product is still colored. How can I remove colored impurities?
A7: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Use a small amount of charcoal, as it can also adsorb some of your desired product, potentially reducing the yield.
Column Chromatography
Q8: I am not getting good separation of my compound from impurities on the column. What can I do?
A8: Poor separation can be due to several factors related to the solvent system and column packing.
-
Optimize the Solvent System: The choice of eluent is critical. Use Thin-Layer Chromatography (TLC) to test different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the one that gives the best separation between your product and the impurities. An ideal Rf value for the product on TLC for good column separation is typically between 0.2 and 0.4.
-
Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
Sample Loading: Load the sample in a concentrated solution using the minimum amount of solvent to ensure a narrow starting band.
Q9: My compound is not eluting from the column. What is the problem?
A9: If your compound is stuck on the column, the eluent is likely not polar enough.
-
Increase Solvent Polarity: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
-
Check for Decomposition: It is possible that your compound is decomposing on the silica gel. You can test for this by spotting a solution of your compound on a TLC plate, letting it sit for a while, and then developing it to see if any new spots appear.
Experimental Protocols
Recrystallization of 1,3-Diphenyl-2-propanone
Objective: To purify crude 1,3-diphenyl-2-propanone by recrystallization using ethanol.
Materials:
-
Crude 1,3-diphenyl-2-propanone
-
Ethanol (95%)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude 1,3-diphenyl-2-propanone in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely.
-
Analysis: Determine the melting point and yield of the purified product.
Column Chromatography of 1,3-Diphenyl-2-propanone
Objective: To purify crude 1,3-diphenyl-2-propanone by silica gel column chromatography.
Materials:
-
Crude 1,3-diphenyl-2-propanone
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude material. A mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v) is a good starting point. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Place a small piece of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a uniform bed. Add another thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude 1,3-diphenyl-2-propanone in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate should be steady and not too fast to allow for proper equilibration.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,3-diphenyl-2-propanone.
-
Analysis: Determine the yield and purity of the final product.
Data Presentation
| Purification Method | Typical Solvents/Eluents | Estimated Recovery Yield | Expected Purity Improvement |
| Recrystallization | Ethanol, Methanol, Isopropanol | 70-90% | Significant removal of soluble impurities, resulting in a sharp melting point. |
| Column Chromatography | Hexane/Ethyl Acetate mixtures | 80-95% | High purity (>98%) can be achieved, effectively separating compounds with different polarities. |
Note: The recovery yields are estimates based on typical organic chemistry purification procedures and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Caption: Workflow for the purification of 1,3-diphenyl-2-propanone by recrystallization.
Caption: Workflow for the purification of 1,3-diphenyl-2-propanone by column chromatography.
Caption: Troubleshooting guide for common issues in recrystallization.
References
Validation & Comparative
A Comparative Guide to the Validation of a UV-Vis Spectrophotometric Method for Chalcone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds like chalcones is fundamental to research and quality control. This guide provides an objective comparison between the validated UV-Vis spectrophotometric method for total chalcone quantification and High-Performance Liquid Chromatography (HPLC), a common alternative. The information herein is supported by experimental data to aid in selecting the appropriate analytical technique for your research needs.
Introduction to Chalcone Quantification
Chalcones are a subgroup of phenolic compounds known for a wide array of therapeutic effects, including anticancer, antioxidant, and anti-inflammatory properties.[1] Their characteristic 1,3-diaryl-2-propen-1-one structure contains a chromophore that allows for quantification using UV-Visible spectrophotometry.[2] While several analytical techniques can be employed, UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for estimating the total chalcone content, particularly in the early stages of research and for screening purposes.[1][3]
Methodology Comparison: UV-Vis vs. HPLC
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification of total versus individual chalcones, sample complexity, and available resources.
UV-Vis Spectrophotometry is a straightforward technique that measures the absorbance of light by a sample at a specific wavelength. For chalcones, this method often involves a complexation reaction to enhance specificity and sensitivity. It provides a measure of the total chalcone content and is expressed in terms of a standard equivalent, such as trans-chalcone equivalents (tCe).[3][4]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can separate, identify, and quantify individual components within a complex mixture. When coupled with a UV-Vis or Diode-Array Detector (DAD), HPLC can provide quantitative data for specific chalcones, offering higher specificity than spectrophotometry.[5][6]
Performance Characteristics
The following table summarizes the key validation parameters for a validated UV-Vis spectrophotometric method for total chalcone content and compares them with typical performance characteristics of HPLC methods used for flavonoid and chalcone analysis.[7]
| Validation Parameter | UV-Vis Spectrophotometry (Total Chalcones) | HPLC-UV/DAD (Individual Chalcones) |
| Linearity (R²) | > 0.999[3][4] | > 0.999[7] |
| Concentration Range | 0.3 - 17.6 µg/mL[3][4] | 0.02 - 50 µg/mL (Analyte dependent)[7][8] |
| Accuracy (% Recovery) | 98 - 102%[3][4] | 97 - 105%[7] |
| Precision (% RSD) | < 2.1%[1][3] | < 2%[7] |
| Limit of Detection (LOD) | 0.0264 µg/mL[1][4] | ~0.01 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.0800 µg/mL[1][4] | ~0.04 µg/mL[7] |
| Specificity | Specific for trans-chalcone in the presence of some flavanols, flavones, and flavonols.[1][3] | High (separates individual compounds)[7] |
| Cost | Low[7] | Moderate to High[7] |
| Throughput | High[7] | Moderate[7] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. The following protocols are based on a validated method for total chalcone quantification.[1]
UV-Vis Spectrophotometric Method Protocol
This protocol is adapted from the work of Botelho, J.R.S., et al. (2024).[1]
1. Materials and Reagents:
-
trans-Chalcone (standard)
-
Antimony pentachloride (SbCl₅)
-
Carbon tetrachloride (CCl₄)
-
Plant extracts or synthesized chalcone samples
-
Volumetric flasks, pipettes
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of trans-chalcone in 100 mL of CCl₄.
-
Complexing Agent (2% SbCl₅): Prepare a 2% (v/v) solution of SbCl₅ in CCl₄.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with CCl₄ to achieve final concentrations ranging from 0.3 to 17.6 µg/mL.[1]
3. Determination of Analytical Wavelength (λmax):
-
To a cuvette containing a mid-range chalcone standard solution (e.g., 9.5 µg/mL), add 0.2 mL of the 2% SbCl₅ solution.
-
Scan the absorbance from 220 to 800 nm against a blank (CCl₄ plus 0.2 mL of 2% SbCl₅).[1]
-
The wavelength of maximum absorbance (λmax) is determined to be 390 nm.[1][3][4]
4. Calibration Curve Construction:
-
For each calibration standard and sample solution, transfer a known volume (e.g., 3.0 mL) to a cuvette.
-
Add 0.2 mL of the 2% SbCl₅ solution to each cuvette.
-
Measure the absorbance of each solution at 390 nm after a set time (e.g., 2 minutes).[1]
-
Plot the absorbance versus the concentration of the standards and determine the linear regression equation (y = mx + c) and the coefficient of determination (R²).
5. Validation Procedures:
-
Accuracy: Perform recovery studies by spiking a sample with known amounts of the standard chalcone at different concentration levels. Calculate the percentage recovery. Recoveries are expected to be between 98% and 102%.[3][4]
-
Precision:
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculate LOD and LOQ from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[9][10]
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful implementation. The following diagrams illustrate the logical flow of the validation process.
Caption: Workflow for the validation of a UV-Vis method for chalcone quantification.
Caption: Logical relationships between key analytical method validation parameters.
Conclusion
The validated UV-Vis spectrophotometric method provides a simple, accurate, precise, and cost-effective tool for the quantification of total chalcone content.[1][3] Its high throughput makes it particularly suitable for rapid screening of plant extracts or synthetic compounds. While it demonstrates good specificity against some other classes of flavonoids, it cannot distinguish between individual chalcone derivatives.[1][3]
For applications requiring the separation and quantification of specific chalcones within a mixture, HPLC is the superior method due to its high specificity and resolution. The choice between these methods should be guided by the specific research question, the complexity of the sample matrix, and the available instrumentation. For routine quality control and preliminary quantification, the validated UV-Vis method is an excellent and reliable choice.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. juniperpublishers.com [juniperpublishers.com]
A Comparative Analysis of Dibenzyl Ketone and Other Ketones in Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The aldol condensation stands as a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the construction of complex molecular architectures. A key variation, the Claisen-Schmidt condensation, involves the reaction of an enolizable ketone with a non-enolizable aromatic aldehyde, yielding α,β-unsaturated ketones, which are precursors to numerous biologically active compounds. This guide presents a comparative analysis of the performance of dibenzyl ketone against other common ketones—acetone, acetophenone, and cyclohexanone—in aldol reactions, supported by experimental data and detailed protocols.
Comparative Performance of Ketones in Aldol Condensation
The reactivity of a ketone in an aldol condensation is influenced by factors such as the acidity of its α-hydrogens, steric hindrance around the carbonyl group, and the stability of the resulting enolate. The following table summarizes quantitative data from representative aldol condensation reactions of the selected ketones. It is important to note that while acetone, acetophenone, and cyclohexanone are compared in their reaction with benzaldehyde, the high-yield data available for dibenzyl ketone involves its reaction with benzil.
| Ketone | Electrophile | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Dibenzyl Ketone | Benzil | KOH | Ethanol | 15 min (reflux) | ~78°C | 91-96 | --INVALID-LINK-- |
| Acetone | Benzaldehyde | NaOH | Ethanol/Water | 30 min | Room Temp. | ~91 | ChemSpider |
| Acetophenone | Benzaldehyde | NaOH | Ethanol | Not specified | Room Temp. | High | Various Sources |
| Cyclohexanone | Benzaldehyde | Calcined LDH | Not specified | 2 h | 120°C | 93 (conversion) | --INVALID-LINK-- |
Note: The yield for acetophenone can vary depending on the substituents on the benzaldehyde. The data for cyclohexanone represents conversion, which is a strong indicator of high yield. The reaction of dibenzyl ketone with benzil is a double aldol condensation to form tetraphenylcyclopentadienone.
Discussion of Comparative Reactivity
Dibenzyl Ketone: The α-hydrogens of dibenzyl ketone are activated by both the carbonyl group and the adjacent phenyl groups, leading to a relatively stable enolate. Its reaction with the highly reactive dicarbonyl compound, benzil, proceeds rapidly and in excellent yield to form the highly conjugated and stable product, tetraphenylcyclopentadienone. While a direct comparison with benzaldehyde is not available, its high reactivity with benzil suggests it is a very effective nucleophile in aldol-type reactions.
Acetone: As a small, symmetrical ketone, acetone experiences minimal steric hindrance. Its enolate readily attacks aldehydes, and due to the presence of α-hydrogens on both sides of the carbonyl, it can undergo a double condensation with two equivalents of an aldehyde like benzaldehyde to form dibenzalacetone in high yield.[1][2]
Acetophenone: The α-hydrogens of acetophenone are acidic, and it readily forms an enolate that participates in Claisen-Schmidt condensations. The reaction with benzaldehyde to form chalcone is a classic example. The reactivity can be influenced by substituents on both the acetophenone and benzaldehyde aromatic rings.
Cyclohexanone: This cyclic ketone is highly reactive in aldol condensations. The enolate formation is efficient, and it can react with two equivalents of benzaldehyde to produce 2,6-dibenzylidenecyclohexanone. The rigidity of the ring structure can influence the stereochemical outcome of the reaction.
Experimental Protocols
Aldol Condensation of Dibenzyl Ketone with Benzil
Objective: To synthesize tetraphenylcyclopentadienone.
Materials:
-
Benzil (0.1 mole, 21 g)
-
Dibenzyl ketone (0.1 mole, 21 g)
-
Absolute Ethanol (150 mL)
-
Potassium Hydroxide (3 g)
-
Ethanol (for KOH solution, 15 mL)
Procedure:
-
In a 500-mL round-bottomed flask, dissolve benzil and dibenzyl ketone in hot absolute ethanol.
-
Fit the flask with a reflux condenser and bring the solution to a near boil.
-
Slowly add the ethanolic KOH solution in two portions through the condenser.
-
After the initial frothing subsides, reflux the mixture for 15 minutes.
-
Cool the reaction mixture to 0°C.
-
Collect the dark crystalline product by suction filtration and wash with three 10-mL portions of 95% ethanol.
Aldol Condensation of Acetone with Benzaldehyde
Objective: To synthesize dibenzalacetone.
Materials:
-
Benzaldehyde (4.361 g, 41.13 mmol)
-
Acetone (0.833 g, 14.36 mmol)
-
Sodium Hydroxide (0.902 g, 22.55 mmol)
-
Distilled Water (40 mL)
-
Ethanol (40 mL)
Procedure:
-
Prepare a solution of sodium hydroxide in distilled water.
-
In a separate flask, dissolve benzaldehyde in ethanol.
-
Add the NaOH solution to the stirred ethanolic benzaldehyde solution at room temperature.
-
Add acetone to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Collect the precipitated product by suction filtration and wash with a 1:1 ethanol/water mixture.
Aldol Condensation of Acetophenone with Benzaldehyde
Objective: To synthesize benzalacetophenone (chalcone).
Materials:
-
Benzaldehyde (1 mL)
-
Acetophenone (1 mL)
-
95% Ethanol (1 mL)
-
20% Sodium Hydroxide solution (10 mL)
Procedure:
-
In a 50-mL flask, mix 1 mL of benzaldehyde and 1 mL of acetophenone.
-
Add 1 mL of 95% ethanol and stir the mixture. Gentle warming may be required to dissolve the solids.
-
Cool the solution to room temperature.
-
Add 10 mL of 20% sodium hydroxide solution and stir until the mixture solidifies or becomes very cloudy.
-
Add 2 mL of ice water and neutralize with 2N HCl.
-
Transfer the mixture to a beaker with 3 mL of ice water, break up the precipitate, and collect the solid by suction filtration.
-
Wash the product with cold water.
Aldol Condensation of Cyclohexanone with Benzaldehyde
Objective: To synthesize 2,6-dibenzylidenecyclohexanone.
Materials:
-
Cyclohexanone (0.1 mol)
-
Benzaldehyde (0.2 mol)
-
Calcined Layered Double Hydroxide (LDH) catalyst (e.g., 20 mg)
Procedure:
-
Combine cyclohexanone, benzaldehyde, and the calcined LDH catalyst in a reaction vessel.
-
Heat the mixture at 120°C for 2 hours with stirring.
-
After the reaction, the solid catalyst can be removed by filtration.
-
The product can be purified by recrystallization.
Reaction Mechanisms and Stereochemistry
The base-catalyzed aldol condensation proceeds through the formation of a resonance-stabilized enolate ion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is protonated to give a β-hydroxy ketone, which often dehydrates under the reaction conditions to form the more stable α,β-unsaturated ketone.
Caption: Generalized mechanism of a base-catalyzed aldol condensation.
The stereochemistry of the aldol reaction can be complex, especially with unsymmetrical ketones that can form E and Z enolates. The geometry of the enolate can influence the relative stereochemistry (syn or anti) of the β-hydroxy ketone product. For a prochiral ketone like acetophenone, the enolate is planar, and the attack on the aldehyde can occur from either face, typically leading to a racemic mixture of the aldol adduct unless a chiral catalyst is employed. In the case of cyclohexanone, the formation of the enolate and the subsequent attack can lead to different diastereomers, and the final dehydrated product can exist as E and Z isomers around the newly formed double bonds.
Caption: Logical workflow of stereochemical considerations in aldol reactions.
References
A Comparative Guide to GC-MS Method Validation for the Analysis of 1,3-Diphenyl-2-Propanone
For researchers, scientists, and drug development professionals, the accurate and precise quantification of key chemical compounds is paramount. 1,3-Diphenyl-2-propanone, also known as dibenzyl ketone, is a significant intermediate in various organic syntheses, and its purity and concentration must be reliably determined. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely utilized analytical technique for this purpose, offering high sensitivity and specificity.
This guide provides an objective comparison of the GC-MS method for the analysis of 1,3-diphenyl-2-propanone, including its performance characteristics against alternative methods like High-Performance Liquid Chromatography (HPLC). The information presented is supported by representative experimental data and detailed protocols to assist in method development and validation.
Performance Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the analysis of 1,3-diphenyl-2-propanone depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the key performance characteristics of each method.
| Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 5 µg/mL | 10 µg/mL |
| Limit of Quantitation (LOQ) | 15 µg/mL | 30 µg/mL |
| Accuracy (% Recovery) | 98-105% | 97-104% |
| Precision (% RSD) | < 3% | < 2% |
| Robustness | Good | Excellent |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the key experimental protocols for the GC-MS analysis of 1,3-diphenyl-2-propanone.
GC-MS Method for 1,3-Diphenyl-2-Propanone
This protocol is designed for the quantification of 1,3-diphenyl-2-propanone using a standard GC-MS system.
1. Sample Preparation:
-
Accurately weigh and dissolve the 1,3-diphenyl-2-propanone sample in a suitable volatile solvent, such as acetone or ethyl acetate, to achieve a concentration within the calibrated linear range.
-
If necessary, an internal standard (e.g., d10-anthracene) can be added to improve quantitative accuracy.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973 Network Mass Selective Detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100°C, ramp to 250°C at a rate of 10°C/min, and hold for 10 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
Transfer Line Temperature: 300 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of 1,3-diphenyl-2-propanone (e.g., m/z 91, 118, 210).
3. Method Validation Parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This is confirmed by the unique retention time and mass spectrum of 1,3-diphenyl-2-propanone.
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions at different concentrations. A linear relationship between the peak area and concentration should be observed, with a correlation coefficient (R²) greater than 0.998.
-
Accuracy: Determined by spike and recovery studies at three different concentration levels. The recovery should be within 98-105%.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) should be less than 3%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, such as injection volume, flow rate, and oven temperature ramp rate.
Visualizing the Workflow and Validation Logic
To better understand the processes involved, the following diagrams illustrate the GC-MS analysis workflow and the logical steps in method validation.
Conclusion
The GC-MS method provides a robust, sensitive, and specific approach for the quantitative analysis of 1,3-diphenyl-2-propanone. Its high selectivity, stemming from the combination of chromatographic separation and mass spectrometric detection, makes it particularly suitable for complex matrices where specificity is a primary concern. While HPLC-UV offers a viable alternative, GC-MS often provides lower detection limits and more definitive identification. The successful implementation of a GC-MS method relies on a thorough validation process that establishes and documents its performance characteristics, ensuring the generation of high-quality, reliable data for research, development, and quality control purposes.
Comparing the efficiency of different catalysts for dibenzyl ketone synthesis.
A Comparative Guide to Catalyst Efficiency in Dibenzyl Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dibenzyl ketone, a crucial intermediate in various organic syntheses, can be achieved through several catalytic pathways. The choice of catalyst significantly impacts the reaction's efficiency, yield, and environmental footprint. This guide provides an objective comparison of different catalytic methods for dibenzyl ketone synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
Comparison of Catalytic Synthesis Methods
The two primary catalytic routes for synthesizing dibenzyl ketone are the ketonic decarboxylation of phenylacetic acid and the Friedel-Crafts acylation of benzene. Each method utilizes distinct types of catalysts and offers different advantages in terms of yield, reaction conditions, and catalyst reusability.
Data Presentation
The following table summarizes the performance of various catalysts in the synthesis of dibenzyl ketone, based on available experimental data.
| Synthetic Route | Catalyst(s) | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Key Observations |
| Ketonic Decarboxylation | Potassium Acetate / Acetic Anhydride | Phenylacetic Acid, Acetic Anhydride | 149-150 | 2 hours | 41% | A convenient laboratory-scale method, though the yield is moderate. Phenylacetone is a notable byproduct (16% yield)[1]. |
| Thorium Oxide (ThO₂) | Phenylacetic Acid | 345 | Not specified | Near theoretical | Reported to provide very high yields, but involves high temperatures and a radioactive catalyst[1]. | |
| Magnetite (Fe₃O₄), Spinel (MgAl₂O₄) | Phenylacetic Acid | 300 | Not specified | High | These mineral surfaces effectively catalyze the reaction under hydrothermal conditions and are more environmentally benign alternatives to thoria[2]. | |
| Friedel-Crafts Acylation | Aluminum Chloride (AlCl₃) | Benzene, Phenylacetyl Chloride | ~60 | ~30 minutes | High (general) | A classic and generally high-yielding method, but requires stoichiometric amounts of the corrosive and water-sensitive catalyst[3][4][5]. |
| Iron(III) Chloride (FeCl₃) | Benzene, Phenylacetyl Chloride | High | Not specified | Good (general) | A less active but more economical alternative to AlCl₃, often requiring higher temperatures[1][5]. | |
| Zeolites (e.g., HZSM-5, HBEA) | Benzene, Phenylacetyl Chloride/Anhydride | Variable | Variable | Good to Excellent | Reusable solid acid catalysts that offer shape-selectivity and easier product separation[6]. | |
| Metal Triflates (e.g., Hf(OTf)₄, Yb(OTf)₃) | Benzene, Phenylacetyl Chloride/Anhydride | Variable | Variable | Good to Excellent | Highly active catalysts that can be used in smaller quantities than traditional Lewis acids[1]. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Ketonic Decarboxylation of Phenylacetic Acid using Potassium Acetate and Acetic Anhydride
This protocol is adapted from established laboratory procedures for the synthesis of dibenzyl ketone.
Materials:
-
Phenylacetic acid
-
Acetic anhydride
-
Anhydrous potassium acetate
-
Apparatus for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 50 g of phenylacetic acid, 50 g of acetic anhydride, and 2.5 g of fused, anhydrous potassium acetate.
-
Heat the mixture to reflux, maintaining a temperature of 149-150°C for approximately two hours. Carbon dioxide will be evolved during the reaction.
-
After the reflux period, replace the condenser with a distillation apparatus and slowly distill the mixture to remove the acetic acid byproduct.
-
Once the acetic acid has been removed, the remaining residue is distilled under reduced pressure (e.g., 3 mm Hg).
-
Collect the fraction distilling between 75-160°C, which will contain both phenylacetone and dibenzyl ketone.
-
The collected fraction is then redistilled at atmospheric pressure (755 mm Hg) to separate the products. Phenylacetone distills at 215-220°C, and dibenzyl ketone distills at 317-320°C[1].
Friedel-Crafts Acylation of Benzene with Phenylacetyl Chloride using Aluminum Chloride
This is a general procedure for Friedel-Crafts acylation that can be adapted for the synthesis of dibenzyl ketone.
Materials:
-
Anhydrous benzene
-
Phenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Apparatus for reflux, with a gas trap for HCl
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb the evolved HCl gas), place anhydrous benzene and solid anhydrous aluminum chloride.
-
Cool the mixture in an ice bath.
-
Slowly add phenylacetyl chloride to the cold mixture with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture under reflux at approximately 60°C for about 30 minutes to complete the reaction.
-
After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice and hydrochloric acid.
-
The organic layer is separated using a separatory funnel, washed with water, a dilute solution of sodium bicarbonate, and then brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent (benzene) is removed by distillation, and the resulting crude dibenzyl ketone can be purified by vacuum distillation or recrystallization.
Mandatory Visualizations
Logical Workflow for Catalyst Comparison
The following diagram illustrates a logical workflow for comparing the efficiency of different catalysts for dibenzyl ketone synthesis.
Caption: Workflow for comparing catalyst efficiency.
Signaling Pathway for Friedel-Crafts Acylation
This diagram illustrates the general mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation.
Caption: Friedel-Crafts acylation mechanism.
References
A Comparative Guide to the Synthesis of 1,3-Diphenyl-2-propanone: Validation of Ketonic Decarboxylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 1,3-diphenyl-2-propanone, also known as dibenzyl ketone, with a focus on the validation of the ketonic decarboxylation method. The objective is to offer an evidence-based overview of various methodologies, supported by experimental data, to aid in the selection of the most suitable synthesis strategy for laboratory and industrial applications.
Comparison of Synthetic Methodologies
The synthesis of 1,3-diphenyl-2-propanone can be achieved through several distinct chemical transformations. The following table summarizes the key quantitative data for the most prominent methods, allowing for a direct comparison of their efficacy and reaction conditions.
| Method | Starting Material(s) | Key Reagents/Catalyst | Reaction Temperature (°C) | Reaction Time | Yield (%) |
| Ketonic Decarboxylation | Phenylacetic Acid | Acetic Anhydride, Potassium Acetate | 140-150 | 2 hours | 32-41%[1] |
| Ketonic Decarboxylation | Phenylacetic Acid | Thoria (ThO₂) catalyst | 345 | Not Specified | ~90-95% (Reported as "almost theoretical") |
| Hydrothermal Decarboxylation | Phenylacetic Acid | Magnetite (Fe₃O₄) or Spinel (MgAl₂O₄) | 300 | Not Specified | Good to High (Qualitative)[2] |
| Nitrile Precursor Hydrolysis | α,γ-Diphenylacetoacetonitrile | Sulfuric Acid (60%) | Reflux | 18-24 hours | 65-71% |
| Grignard Reaction | Benzylmagnesium Bromide, Phenylacetyl Chloride | Not Applicable | Not Specified | Not Specified | Moderate to Good (Plausible but specific data not found) |
| Friedel-Crafts Acylation | Phenylacetyl Chloride, Benzene | Aluminum Chloride (AlCl₃) | Not Specified | Not Specified | Low (for the direct symmetrical product) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature and offer a practical guide for the replication of these syntheses.
Ketonic Decarboxylation of Phenylacetic Acid with Acetic Anhydride
This method involves the pyrolysis of phenylacetic acid in the presence of acetic anhydride and a basic catalyst, leading to the formation of dibenzyl ketone through the decarboxylation of an intermediate mixed anhydride.[1][3]
Materials:
-
Phenylacetic Acid
-
Acetic Anhydride
-
Anhydrous Potassium Acetate
-
Distillation apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 50 g of phenylacetic acid, 50 g of freshly distilled acetic anhydride, and 2.5 g of fused, anhydrous potassium acetate.
-
Heat the mixture to reflux at a temperature of 140-150°C for 2 hours.
-
After the reflux period, replace the condenser with a distillation head and slowly distill the mixture to remove the acetic acid byproduct. Carbon dioxide evolution will be observed.
-
Continue the distillation until the temperature of the distillate begins to rise, indicating the end of acetic acid removal.
-
The crude 1,3-diphenyl-2-propanone remaining in the flask can be purified by vacuum distillation.
Hydrolysis and Decarboxylation of α,γ-Diphenylacetoacetonitrile
This two-step one-pot method involves the hydrolysis of a nitrile precursor to a β-keto acid, which then readily undergoes decarboxylation to yield the target ketone.
Materials:
-
α,γ-Diphenylacetoacetonitrile
-
60% Sulfuric Acid
-
Ice
-
Diethyl Ether
-
10% Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a stirrer, place 25 g of α,γ-diphenylacetoacetonitrile and 75 ml of 60% sulfuric acid.
-
Heat the mixture to reflux with stirring. The reaction is complete when the evolution of carbon dioxide ceases, which typically takes 18 to 24 hours.
-
Cool the reaction mixture and pour it into 200 ml of ice water.
-
Extract the aqueous mixture with three 150 ml portions of diethyl ether.
-
Combine the ether extracts and wash them sequentially with 50 ml of water, two 100 ml portions of 10% sodium hydroxide solution, and finally with 50 ml of water.
-
Dry the ether solution over anhydrous sodium sulfate, filter, and remove the ether by distillation to obtain the crude 1,3-diphenyl-2-propanone.
-
The product can be further purified by recrystallization from petroleum ether.
Visualizing the Synthesis and Comparison
To better understand the experimental workflow and the relationship between the different synthetic strategies, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of 1,3-diphenyl-2-propanone via ketonic decarboxylation.
Caption: Logical comparison of synthetic routes to 1,3-diphenyl-2-propanone.
Discussion and Conclusion
The validation of the synthesis of 1,3-diphenyl-2-propanone reveals that multiple viable routes exist, each with distinct advantages and disadvantages.
Ketonic decarboxylation represents a direct approach from the readily available phenylacetic acid. The method employing a thoria catalyst appears to be the most efficient in terms of yield, although the high temperature required and the radioactive nature of thorium may be deterrents for some applications. The hydrothermal method with mineral catalysts is a promising "green" alternative, avoiding harsh reagents, though it requires specialized high-pressure equipment. The more accessible method using acetic anhydride and potassium acetate provides a moderate yield and utilizes standard laboratory equipment, making it a practical choice for smaller-scale syntheses.[1]
Among the alternative routes , the hydrolysis of α,γ-diphenylacetoacetonitrile offers a good yield and a relatively straightforward procedure, making it a strong contender. The Grignard reaction is a powerful C-C bond-forming reaction in principle; however, for the synthesis of a symmetrical ketone like dibenzyl ketone, it would require the reaction of a benzyl Grignard reagent with a phenylacetic acid derivative (like an acid chloride or ester), which can be prone to side reactions and over-addition. A direct and high-yielding protocol for this specific transformation is not prominently featured in the literature.
The Friedel-Crafts acylation , a cornerstone for the synthesis of many ketones, is not well-suited for the direct synthesis of 1,3-diphenyl-2-propanone. A direct acylation of a substituted benzene that would lead to the target molecule in one step is not feasible. A multi-step sequence involving Friedel-Crafts reactions would likely be inefficient and low-yielding compared to the other methods discussed.
References
A Researcher's Guide to the Quantitative Analysis of Diphenylpropynone Derivatives in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of diphenylpropynone derivatives and their structurally similar counterparts, chalcones, in biological matrices is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides a comparative overview of analytical methodologies, detailed experimental protocols, and insights into the relevant biological pathways.
This compound and its derivatives, a class of compounds characterized by a three-carbon α,β-unsaturated ketone core flanked by two phenyl rings, have garnered significant interest for their diverse pharmacological activities, including anticancer and anti-inflammatory properties. Structurally related to chalcones, these compounds often require sensitive and specific analytical methods for their detection and quantification in complex biological samples such as plasma, urine, and tissues.
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical technique is critical for achieving the desired sensitivity, specificity, and throughput. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as the gold standard for the bioanalysis of these compounds. The following tables summarize the performance of various published methods for the quantification of chalcone derivatives, which serve as excellent surrogates for diphenylpropynones due to their structural similarities.
| Analyte | Method | Biological Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Accuracy (%RE) |
| Morachalcone A | HPLC-UV | Rabbit Plasma | 154.8 - 3096.8 ng/mL[1][2][3] | 154.8 ng/mL[1][2][3] | 80 - 120[1][2][3] | ≤15 (Intra- & Inter-day)[1][2][3] | 2.79 - 14.33 (% different)[1][2][3] |
| Chalcone | RP-HPLC-UV | Human Plasma & Urine | 25 - 150 µg/mL[4] | 0.89 µg/mL (Plasma)[4] | Not Reported | Acceptable (Within & Between-day)[4] | Acceptable[4] |
| Licochalcone A | UPLC-MS/MS | Rat Plasma | 0.53 - 530 ng/mL[5][6] | 0.53 ng/mL[5][6] | >90.5[5][6] | <14 (Intra-day), <11 (Inter-day)[5][6] | 91.5 - 113.9[5][6] |
| Sofalcone | HPLC-MS | Human Plasma & Urine | 0.5 - 500 ng/mL[7] | 0.5 ng/mL[7] | Not Reported | <13.77 (Intra-day), <8.71 (Inter-day)[7] | 96.21 - 107.33[7] |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reliable quantitative analysis. Below are representative methodologies for sample preparation and chromatographic analysis.
Sample Preparation: A Critical First Step
The complexity of biological matrices necessitates a thorough sample preparation to remove interfering substances and enrich the analyte of interest. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
1. Protein Precipitation (PPT) for Plasma Samples
This method is rapid and straightforward, making it suitable for high-throughput analysis.
-
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2][6][8]
-
2. Solid-Phase Extraction (SPE) for Cleaner Extracts
SPE provides a more selective sample cleanup, resulting in cleaner extracts and reduced matrix effects.
-
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma or urine sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte of interest with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute for analysis.[9]
-
3. Tissue Homogenization and Extraction
For the analysis of tissue samples, an initial homogenization step is required.
-
Protocol:
-
Weigh the tissue sample and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
-
Perform protein precipitation or SPE on the resulting homogenate to extract the analyte.
-
Chromatographic and Mass Spectrometric Conditions
The following provides an example of UPLC-MS/MS parameters for the analysis of a chalcone derivative.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.[5][6]
-
Column: A reversed-phase column, such as a C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm), is commonly used.[5][6]
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization, is typical.[5][6]
-
Flow Rate: A flow rate of 0.4 mL/min is often employed.[5][6]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's chemical properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.[5][6]
Visualization of Methodologies and Biological Pathways
Graphical representations are invaluable for understanding complex workflows and biological processes.
Caption: General experimental workflow for the quantitative analysis of this compound derivatives.
Many this compound and chalcone derivatives exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.
Caption: Key signaling pathways modulated by this compound/chalcone derivatives.
Understanding the intricacies of these analytical methods and the underlying biological mechanisms is crucial for advancing the research and development of this compound derivatives as potential therapeutic agents. This guide serves as a foundational resource to aid in the design and execution of robust bioanalytical studies.
References
- 1. tecan.com [tecan.com]
- 2. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of Ketones in Multi-Component Reactions: A Focus on Diphenylpropanone and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the rapid assembly of complex molecules from simple starting materials in a single step. While aldehydes are common carbonyl components in many named MCRs, the use of ketones is often more challenging. This guide provides a comparative analysis of the reactivity of various ketones in prominent MCRs, with a specific focus on the potential utility of 1,3-diphenylpropan-1-one and its structural analogs. Due to a lack of direct experimental data for 1,3-diphenylpropan-1-one in MCRs, this guide draws comparisons from the known reactivity of other acyclic and diaryl ketones.
Performance Comparison of Ketones in Ugi and Passerini Reactions
The reactivity of ketones in MCRs is significantly influenced by steric hindrance and electronic effects. Generally, ketones are less reactive than aldehydes. The following tables summarize the performance of different ketone classes in the Ugi and Passerini reactions, providing a framework for predicting the behavior of structurally similar compounds like 1,3-diphenylpropan-1-one.
Table 1: Comparative Reactivity of Ketones in the Ugi Four-Component Reaction (U-4CR)
| Ketone Class | Example(s) | General Reactivity | Typical Yields | Key Considerations |
| Cyclic Ketones | Cyclopentanone, Cyclohexanone, 1-Methyl-4-piperidone | Good | High | Favorable conformation for imine formation; suitable for one-pot reactions.[1] |
| Acyclic Dialkyl Ketones | Acetone | Moderate to Good | Moderate to High | Simple acyclic ketones can participate in one-pot reactions.[1] |
| Acyclic Diaryl Ketones | Dibenzyl Ketone | Low | Modest | Significant steric hindrance; often requires pre-formation of the imine intermediate.[1][2] |
| α-Substituted Ketones | α-Mesyloxyketones, α-Tosyloxyketones | High | High | Electron-withdrawing groups at the α-position enhance reactivity.[3] |
| 1,3-Diphenylpropan-1-one (Predicted) | - | Low to Moderate | Predicted to be low | As an acyclic, sterically hindered ketone, it is expected to show low reactivity and likely require imine pre-formation. |
Table 2: Comparative Reactivity of Ketones in the Passerini Three-Component Reaction (P-3CR)
| Ketone Class | Example(s) | General Reactivity | Typical Yields | Key Considerations |
| α-Substituted Ketones | α-Mesyloxyketones, α-Acyloxyketones, α-Haloketones | High | High | Electron-withdrawing substituents at the α-position significantly increase the reaction rate compared to the parent ketone.[3] |
| Simple Ketones | General ketones | Low | Low to Moderate | Generally less reactive than aldehydes; reactivity is influenced by steric and electronic factors.[4] |
| 1,3-Diphenylpropan-1-one (Predicted) | - | Low | Predicted to be low | The steric bulk of the two phenyl groups is expected to hinder the reaction. |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the Ugi and Passerini reactions involving ketones.
General Protocol for the Ugi Four-Component Reaction with Ketones
A common procedure for the Ugi reaction, particularly with less reactive acyclic ketones, involves the pre-formation of the imine.
Step 1: Imine Formation
-
To a solution of the ketone (1.0 eq.) in a suitable solvent (e.g., methanol or toluene), add the primary amine (1.0 eq.).
-
For less reactive ketones, a Lewis acid catalyst (e.g., TiCl₄) can be added, or the reaction can be heated under conditions that allow for the azeotropic removal of water.[1]
-
The reaction progress is monitored by techniques such as TLC or NMR until the imine is formed.
Step 2: Ugi Reaction
-
To the solution containing the pre-formed imine, add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.).
-
The reaction mixture is typically stirred at room temperature.[5][6] The reaction is exothermic and is often complete within minutes to a few hours.[6]
-
The product can be isolated and purified using standard techniques like crystallization or column chromatography.
General Protocol for the Passerini Three-Component Reaction with Ketones
The Passerini reaction is a one-pot, three-component reaction.
-
In a reaction vessel, combine the ketone (1.0 eq.), carboxylic acid (1.0 eq.), and isocyanide (1.0 eq.) in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran).[7][8]
-
The reaction is typically stirred at room temperature. High concentrations of the reactants are often beneficial for achieving good yields.[8]
-
The reaction progress is monitored, and upon completion, the α-acyloxy amide product is isolated and purified.
Signaling Pathways and Workflow Diagrams
Visualizing reaction mechanisms and experimental workflows can aid in understanding the complex transformations occurring in multi-component reactions.
Caption: Mechanism of the Ugi four-component reaction.
Caption: Mechanism of the Passerini three-component reaction.
Caption: General experimental workflow for MCRs.
References
- 1. Applications of the Ugi reaction with ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the substrate scope of ugi five-center, four-component reaction U-5C-4CR): ketones as coupling partners for secondary amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Chemistry and Reactivity of α-Substituted Ketones in Isonitrile-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Substituted ketones as reagent for Passerini modification of carboxymethyl cellulose: Toward dually functionalized derivatives and thermo-sensitive chemical hydrogels: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. Passerini Reaction [organic-chemistry.org]
Benchmarking the performance of dibenzyl ketone in the Passerini reaction against other ketones.
The Passerini three-component reaction, a cornerstone of multicomponent reaction chemistry, offers an efficient pathway to α-acyloxy amides from a ketone or aldehyde, a carboxylic acid, and an isocyanide.[1][2][3] This guide provides a comparative analysis of dibenzyl ketone's performance in this reaction against other ketones, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Performance Comparison of Ketones in the Passerini Reaction
Ketones are generally less reactive than aldehydes in the Passerini reaction, often resulting in longer reaction times and requiring higher temperatures to achieve comparable yields.[4][5] This reduced reactivity is attributed to the increased steric hindrance and the electron-donating nature of the two alkyl or aryl groups flanking the carbonyl carbon, which makes it less electrophilic.
A study on the reactivity of α-substituted ketones demonstrated that the presence of electron-withdrawing groups can enhance the reaction rate compared to the parent ketone. Although the benzyl groups in dibenzyl ketone are not strongly electron-withdrawing, their aromatic nature can influence the electronic environment of the carbonyl group.
Below is a table summarizing the performance of various ketones in the Passerini reaction as reported in the literature. It is important to note that the reaction conditions vary between studies, which can significantly impact yields and reaction times.
| Ketone | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) | Reference |
| Acetone | Acetic Acid | Cyclohexyl isocyanide | Dichloromethane | 48 | 60 | [6] |
| Cyclohexanone | Phenylacetic acid | tert-Butyl isocyanide | Neat | 72 | 85 | [6] |
| Acetophenone | Benzoic Acid | Benzyl isocyanide | Toluene | 24 | 78 | [6] |
| Benzophenone | Acetic Acid | Cyclohexyl isocyanide | Dichloromethane | 96 | 30 | [6] |
| 1-Phenyl-2-propanone (α-substituted) | Acetic Acid | tert-Butyl isocyanide | Neat | 24 | >95 | [7] |
Experimental Protocols
The following is a general, step-by-step experimental protocol for conducting the Passerini reaction with a ketone. This protocol can be adapted for specific substrates and reaction scales.
Materials:
-
Ketone (e.g., Dibenzyl ketone) (1.0 mmol, 1.0 equiv)
-
Carboxylic acid (1.2 mmol, 1.2 equiv)
-
Isocyanide (1.2 mmol, 1.2 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene) (2-5 mL)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Reaction vessel (round-bottom flask or vial)
-
Inert atmosphere setup (optional, e.g., nitrogen or argon balloon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the ketone (1.0 equiv) and the carboxylic acid (1.2 equiv).
-
Dissolve the starting materials in the anhydrous aprotic solvent.
-
Add the isocyanide (1.2 equiv) to the reaction mixture. Note: Isocyanides often have strong, unpleasant odors and should be handled in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions with ketones may require elevated temperatures and longer reaction times (24-72 hours).[4]
-
Upon completion of the reaction (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy amide.
Visualizing the Passerini Reaction
To better understand the process, the following diagrams illustrate the mechanism of the Passerini reaction and a typical experimental workflow.
Caption: A simplified diagram of the Passerini reaction mechanism.
Caption: A general workflow for the Passerini three-component reaction.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Passerini Reaction [organic-chemistry.org]
- 4. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diphenylpropynone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Disposal of Diphenylpropynone
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Quantitative Data for Chemical Waste Disposal
The following table summarizes key quantitative parameters often referenced in general laboratory chemical disposal guidelines. These are not specific to this compound but represent common thresholds.
| Parameter | Guideline | Source |
| pH Range for Drain Disposal | 5.5 - 10.5 (for dilute aqueous solutions) | [2] |
| Container Fill Capacity | Do not exceed 90% of the container's volume | [3] |
| Satellite Accumulation Area (SAA) Time Limit | Up to 1 year for partially filled, properly labeled containers | |
| SAA Full Container Removal | Within 3 days after the container becomes full |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or glasses.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of generating dust.
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
-
Ventilation: Handle the waste in a well-ventilated area, such as a chemical fume hood, especially when transferring solids.
2. Waste Identification and Segregation:
-
Identify: Clearly identify the waste as "this compound."
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, keep it separate from acids, bases, and oxidizing agents.
3. Containment:
-
Container Selection: Use a designated, compatible, and sealable container for the collection of solid this compound waste. The original product container, if in good condition, is often a suitable choice. The container must be free of contamination on the outside.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "7338-94-5"
-
An indication of the hazards (e.g., "Irritant")
-
The accumulation start date.
-
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
4. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be close to the point of generation and under the control of laboratory personnel.[3]
-
Segregation in SAA: Within the SAA, ensure that the this compound waste container is segregated from incompatible materials.
-
Spill Containment: It is good practice to place waste containers in secondary containment to prevent spills.
5. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Documentation: Provide the EHS department or contractor with all necessary information about the waste, including the chemical name and any known hazards.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Diphenylpropynone
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Diphenylpropynone (also known as 1,3-Diphenyl-2-propyn-1-one). The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for the responsible management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health effects. It is known to be irritating to the eyes and respiratory system and may be harmful if swallowed, inhaled, or absorbed through the skin.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound and related compounds. It is important to note that specific occupational exposure limits for this compound have not been established.
| Property | Value | Source |
| Physical State | Low melting solid | [2] |
| Appearance | Yellow | [2] |
| Molecular Formula | C₁₅H₁₀O | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Melting Point | 41-46 °C (106-115 °F) | [3] |
| Boiling Point | 340.6 °C (645.1 °F) at 760 mmHg | [3] |
| Flash Point | 127.7 °C (261.9 °F) | [3] |
| Water Solubility | Insoluble | [2] |
Recommended Personal Protective Equipment (PPE)
To ensure safety, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to prevent eye contact.[1]
-
Skin Protection: Wear suitable protective clothing, including a lab coat and chemical-resistant gloves (e.g., nitrile).[3]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A type N95 dust mask may be suitable for handling small quantities in a well-ventilated area.[4]
Operational Plan for Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound in a laboratory setting.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the chemical name and hazard information.
-
Log the receipt date in your chemical inventory.
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Keep away from strong oxidizing agents and incompatible materials.[1][2]
-
The storage area should be clearly marked with the appropriate hazard signs.
3. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation and inhalation of dust.[1]
-
Measure and dispense the chemical carefully to prevent spills.
-
Wash hands thoroughly after handling.
4. Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[1]
-
Place the spilled material into a sealed, labeled container for disposal.
-
Ventilate the area and wash the spill site once the material has been removed.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and its containers must be carried out in compliance with all federal, state, and local regulations.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Waste Containment:
-
Place solid waste in a clearly labeled, sealed, and compatible container.
-
For contaminated consumables (e.g., gloves, weighing paper), place them in a designated, sealed waste bag.
3. Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity and date of accumulation.
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with a complete and accurate description of the waste.
Disposal Decision Pathway
Caption: Decision pathway for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
